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Foundational

An In-depth Technical Guide to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid: Physicochemical Properties, Synthesis, and Characterization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated α-Keto Acids in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-establ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated α-Keto Acids in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the α-keto acid moiety is a key pharmacophore found in numerous biologically active compounds, serving as a versatile synthetic intermediate and a bioisostere for other functional groups.[2][3][4] The compound 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid represents a confluence of these two important structural motifs. Its architecture, featuring a fluorinated aromatic ring and a reactive α-keto acid side chain, makes it a compelling building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the characterization of this promising, yet underexplored, molecule.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of direct experimental data for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, the following physicochemical properties are predicted based on the known effects of its constituent functional groups and data from analogous structures.

PropertyPredicted Value/InformationJustification and Key Considerations
Molecular Formula C₁₀H₉FO₃Derived from the chemical structure.
Molecular Weight 196.18 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the typical appearance of similar aromatic carboxylic acids.[5]
Melting Point Not available. Expected to be in the range of 100-150 °C.Aromatic carboxylic acids are typically solids with melting points in this range. The exact value is influenced by crystal lattice energy.
Boiling Point Not available. Expected to be >250 °C with decomposition.High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition before boiling is common for α-keto acids.
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone).The carboxylic acid group imparts some water solubility, but the aromatic ring limits it. Good solubility in organic solvents is anticipated.
Acidity (pKa) Estimated to be around 2.5 - 3.5The electron-withdrawing fluorine atom significantly increases the acidity of the carboxylic acid compared to a non-fluorinated analogue.[6] The methyl group has a slight electron-donating effect.
Lipophilicity (logP) Estimated to be in the range of 1.5 - 2.5The aromatic ring and methyl group contribute to lipophilicity, while the carboxylic acid and ketone groups increase polarity. The fluorine atom can either increase or decrease lipophilicity depending on its position.

Proposed Synthesis: A Pathway to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid

A plausible and efficient synthesis of the target molecule can be envisioned starting from the commercially available 3-fluoro-4-methylacetophenone. The following workflow outlines a potential synthetic route.

Synthesis_Workflow A 3-Fluoro-4-methylacetophenone B 2,2-Dibromo-1-(3-fluoro-4-methylphenyl)ethan-1-one A->B Bromination (e.g., Br₂ in acetic acid) C 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid B->C Hydrolysis (e.g., aqueous base followed by acidification)

Caption: Proposed two-step synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2-Dibromo-1-(3-fluoro-4-methylphenyl)ethan-1-one

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 3-fluoro-4-methylacetophenone (1 equivalent) in glacial acetic acid.

  • From the dropping funnel, add bromine (2.2 equivalents) dropwise to the solution at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid

  • Suspend the crude 2,2-dibromo-1-(3-fluoro-4-methylphenyl)ethan-1-one (1 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., THF or dioxane).

  • Add an excess of a base, such as sodium carbonate or potassium carbonate (3-4 equivalents), to the suspension.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Wash the filtrate with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) while cooling in an ice bath.

  • The product, 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The final product can be purified by recrystallization.

Chemical Reactivity and Potential Transformations

The α-keto acid functionality in 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid imparts a rich and versatile chemical reactivity.

Reactivity_Diagram A 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid B 3-(3-Fluoro-4-methylphenyl)propanoic acid A->B Oxidative Decarboxylation (e.g., H₂O₂) C 2-Hydroxy-3-(3-fluoro-4-methylphenyl)propanoic acid A->C Reduction (e.g., NaBH₄) D 3-(3-Fluoro-4-methylphenyl)acetaldehyde A->D Decarboxylation (Heat)

Caption: Key chemical transformations of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

  • Decarboxylation: Upon heating, α-keto acids can undergo decarboxylation to yield the corresponding aldehyde.

  • Oxidative Decarboxylation: In the presence of oxidizing agents like hydrogen peroxide, the α-keto acid can be converted to the corresponding carboxylic acid with one less carbon atom.

  • Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding the corresponding α-hydroxy acid.

  • Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

  • Esterification: The carboxylic acid can be esterified under standard conditions (e.g., alcohol in the presence of an acid catalyst).

Analytical Characterization: Protocols and Predicted Spectral Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. The fluorine coupling will result in complex splitting patterns.

    • ~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-).

    • ~2.2 ppm (singlet, 3H): Methyl protons (-CH₃).

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆):

    • ~195 ppm: Ketone carbonyl carbon (C=O).

    • ~165 ppm: Carboxylic acid carbonyl carbon (COOH).

    • ~160 ppm (doublet, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

    • ~115-140 ppm: Aromatic carbons.

    • ~45 ppm: Methylene carbon (-CH₂-).

    • ~15 ppm: Methyl carbon (-CH₃).

2. Infrared (IR) Spectroscopy

  • Protocol: Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (if the melting point is low) or using an ATR accessory.

  • Predicted IR Spectrum (cm⁻¹):

    • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1730-1700: C=O stretch of the ketone.

    • ~1710-1680: C=O stretch of the carboxylic acid.

    • ~1600, 1500: C=C stretches of the aromatic ring.

    • ~1250-1150: C-F stretch.

3. Mass Spectrometry (MS)

  • Protocol: Analyze the sample using electrospray ionization (ESI) in negative ion mode for accurate mass determination.

  • Predicted Mass Spectrum (ESI-):

    • [M-H]⁻ at m/z 195.05: The deprotonated molecule.

4. High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Expected Result: A single major peak indicating the purity of the compound.

Conclusion

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a molecule of significant interest for drug discovery and development due to its unique combination of a fluorinated aromatic ring and an α-keto acid moiety. This guide has provided a comprehensive overview of its predicted physicochemical properties, a practical synthetic route, and detailed protocols for its characterization. While some of the data presented is predictive due to the limited availability of direct experimental results, the information is grounded in established chemical principles and data from closely related compounds. This technical guide serves as a valuable resource for researchers, enabling them to synthesize, characterize, and utilize this versatile building block in the development of novel therapeutic agents.

References

  • PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Aurigene Pharmaceutical Services. An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. [Link]

  • de la Torre, J. A., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6250-6314. [Link]

  • ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Doerrer, L. H., & Dias, H. V. R. (2023). Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions, 52(20), 6633-6635. [Link]

  • Poulsen, T. B., et al. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 14(24), 6206-6209. [Link]

  • Okano, T., et al. (2003). Transacylation of α-Aryl-β-keto Esters. The Journal of Organic Chemistry, 68(23), 8816-8822. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

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Exploratory

A Technical Guide to the In Vivo Pharmacokinetic Profiling of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid

Introduction: Bridging Chemistry and Clinical Potential 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a novel small molecule belonging to the alpha-keto acid class. Alpha-keto acids are pivotal metabolic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Chemistry and Clinical Potential

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a novel small molecule belonging to the alpha-keto acid class. Alpha-keto acids are pivotal metabolic intermediates, situated at the crossroads of carbohydrate, fat, and protein metabolism.[1] Their unique biochemical roles make them and their synthetic analogs compelling candidates for therapeutic development. However, before any potential efficacy can be explored, a rigorous understanding of a compound's behavior within a living system is paramount. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug.

This guide provides a comprehensive, field-proven framework for conducting the in vivo pharmacokinetic profiling of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice. The objective is to build a robust, self-validating system of inquiry that generates a clear and reliable picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This foundational data is non-negotiable for informed decision-making in any drug development pipeline.[2][3]

Part 1: Foundational Strategy and Experimental Design

The success of any pharmacokinetic study is predicated on a meticulously planned experimental design. There is no "one-size-fits-all" approach; the protocol must be tailored to the investigational agent and the specific questions being asked.[4] For a novel compound like 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, the initial goal is to establish its fundamental PK parameters, including its bioavailability and clearance rate.

The Rationale for Animal Model Selection

The choice of animal model is a critical first step that profoundly influences the translatability of preclinical data.[5][6] For initial PK screening of small molecules, the Sprague Dawley rat is an industry-standard and scientifically sound choice.

  • Causality :

    • Physiological Scale : Rats are sufficiently large to permit serial blood sampling from a single animal without significant hemodynamic consequences, which is crucial for constructing a detailed concentration-time curve.

    • Metabolic Relevance : While no animal model perfectly mimics human metabolism, the rat possesses a diverse array of drug-metabolizing enzymes (e.g., cytochrome P450s) and provides a well-characterized system for initial metabolic evaluation.[4]

    • Historical Precedent : Decades of use have generated a vast repository of historical data, providing a robust baseline for comparing the behavior of novel compounds.[3]

Designing the Dosing Regimen: IV vs. Oral Administration

To obtain a complete pharmacokinetic picture, it is essential to assess the compound after both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Dosing : Administering the drug directly into the systemic circulation bypasses the absorption phase entirely. This allows for the direct measurement of fundamental disposition parameters like clearance (CL) and volume of distribution (Vd) . The data from the IV dose group serves as the benchmark against which oral administration is compared.

  • Oral (PO) Dosing : This route is typically the intended clinical route for many small molecules and provides critical information on oral absorption and first-pass metabolism . By comparing the Area Under the Curve (AUC) from oral dosing to the AUC from IV dosing, we can calculate the absolute oral bioavailability (%F) , a key parameter for determining the fraction of the drug that reaches systemic circulation.[7]

Workflow for In Vivo PK Study Design

The overall logic of the study can be visualized as a sequential process, from initial planning to final data interpretation.

PK_Study_Workflow Design 1. Experimental Design - Select Animal Model (Rat) - Define Dosing Routes (IV, PO) - Select Dose Levels Formulation 2. Formulation Development - Assess Solubility & Stability - Prepare Dosing Solutions Design->Formulation Bioanalytical 3. Bioanalytical Method Development & Validation (LC-MS/MS) Formulation->Bioanalytical InVivo 4. In Vivo Phase - Animal Acclimation - Dosing (IV & PO Groups) - Serial Blood Sampling Bioanalytical->InVivo Analysis 5. Sample Analysis - Plasma Sample Processing - LC-MS/MS Quantification InVivo->Analysis PK_Modeling 6. PK Data Analysis - Non-Compartmental Analysis (NCA) - Calculate PK Parameters Analysis->PK_Modeling Report 7. Reporting - Summarize Findings - Interpret Data & Propose Next Steps PK_Modeling->Report

Caption: High-level workflow for conducting an in vivo pharmacokinetic study.

Part 2: The Bioanalytical Method: A Foundation of Trust

The ability to accurately and reliably quantify the concentration of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in a complex biological matrix like plasma is the bedrock of the entire study. A flawed bioanalytical method will render all subsequent data meaningless. We will utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[8]

Protocol: Bioanalytical Method Development & Validation

This protocol must be conducted in accordance with Good Laboratory Practice (GLP) standards and regulatory guidance.[4][9]

Objective: To develop and validate a robust LC-MS/MS method for the quantification of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in rat plasma.

Step 1: Analyte and Internal Standard Preparation

  • Obtain a certified reference standard of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

  • Synthesize or procure a stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C₆ or D₄ on the phenyl ring). The SIL-IS is the gold standard as it co-elutes chromatographically and has nearly identical ionization efficiency, correcting for variations in sample preparation and instrument response.

  • Prepare separate stock solutions (1 mg/mL) in a suitable organic solvent (e.g., DMSO or acetonitrile) and store them at -20°C.

Step 2: LC-MS/MS Optimization

  • Mass Spectrometry: Infuse standard solutions of the analyte and IS directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters for Multiple Reaction Monitoring (MRM). This involves identifying the optimal precursor ion (e.g., [M-H]⁻ in negative ion mode) and the most stable, high-intensity product ions upon fragmentation.

  • Liquid Chromatography: Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve a sharp, symmetrical peak for the analyte, ensuring it is well-resolved from any endogenous plasma components.[10][11] A gradient elution using water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is a common starting point.

Step 3: Sample Preparation

  • Rationale : The goal is to efficiently remove proteins and other interfering substances from the plasma while maximizing the recovery of the analyte.[8] Protein precipitation is the fastest and most straightforward method for this purpose.

  • Procedure :

    • Aliquot 50 µL of rat plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vial for analysis.

Step 4: Method Validation The method must be validated to prove its reliability. Key validation parameters include:

  • Linearity : Analyze a calibration curve with at least 6-8 non-zero concentrations to demonstrate a linear relationship between concentration and instrument response. The correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision : Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, HQC) on multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[12]

  • Selectivity : Test blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Recovery & Matrix Effect : Evaluate the efficiency of the extraction process and assess whether endogenous plasma components suppress or enhance the analyte's ionization.

  • Stability : Confirm the analyte's stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).[12]

Part 3: In Vivo Study Execution

This phase requires careful execution to ensure animal welfare and data integrity. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Animal Dosing and Blood Sample Collection

Animals : Male Sprague Dawley rats (n=3-4 per group), weighing 220-250g.

Acclimation : Animals should be acclimated for at least 3 days prior to the study with free access to food and water.

Dosing :

  • IV Group (Target Dose: 1 mg/kg) :

    • Anesthetize the animal lightly.

    • Administer the dose via a bolus injection into a lateral tail vein. The dose volume should be low (e.g., 1 mL/kg).

  • PO Group (Target Dose: 5 mg/kg) :

    • Administer the dose via oral gavage using a ball-tipped feeding needle. The dose volume should not exceed 10 mL/kg.

Blood Sampling :

  • Rationale : The sampling schedule is designed to capture the key phases of the PK profile: initial distribution, peak concentration (for PO), and terminal elimination.

  • Procedure :

    • Collect blood samples (approx. 150-200 µL) from a sparse sampling paradigm, typically from the jugular or tail vein.

    • Time Points (IV) : Pre-dose (0), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Time Points (PO) : Pre-dose (0), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Immediately place tubes on ice.

Plasma Processing :

  • Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and transfer it to uniquely labeled cryovials.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Workflow Visualization

Bioanalytical_Workflow Start Frozen Plasma Sample (-80°C) Thaw Thaw on Ice Start->Thaw Aliquot Aliquot 50 µL Plasma Thaw->Aliquot Spike Add 200 µL Acetonitrile + Internal Standard Aliquot->Spike Vortex Vortex to Precipitate Protein Spike->Vortex Centrifuge Centrifuge at >10,000 x g Vortex->Centrifuge Transfer Transfer Supernatant to 96-well Plate Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Step-by-step workflow for plasma sample preparation for LC-MS/MS analysis.

Part 4: Data Analysis and Interpretation

Once the plasma concentrations have been determined, the data is modeled to derive the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the standard method for this type of study as it makes fewer assumptions about the data compared to compartmental modeling.

Key Pharmacokinetic Parameters

The following parameters will be calculated using specialized software (e.g., WinNonlin).[13]

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates the rate and extent of absorption (PO only).
Tₘₐₓ Time at which Cₘₐₓ is observedIndicates the speed of absorption (PO only).
AUC₀₋ₜ Area under the concentration-time curve from time 0 to the last measurable time pointRepresents the total drug exposure over the measured time.
AUC₀₋ᵢₙf Area under the concentration-time curve extrapolated to infinityRepresents the total drug exposure after a single dose.
t₁/₂ Terminal half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time; a measure of elimination efficiency (IV only).
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
%F Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Interpreting the Results

The calculated PK parameters provide the first glimpse into the "drug-like" properties of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

  • A high clearance value might suggest rapid metabolism or excretion, potentially leading to a short duration of action.

  • A low oral bioavailability (<20%) could indicate poor absorption from the gut or extensive first-pass metabolism in the liver, which may pose challenges for developing an oral drug product.

  • A very long half-life could lead to drug accumulation with repeated dosing, while a very short half-life might necessitate frequent administration.

Conclusion

The in vivo pharmacokinetic profile is a critical dataset that provides a quantitative foundation for the continued development of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. By following the rigorous, validated methodologies outlined in this guide, researchers can generate high-quality data that is essential for making go/no-go decisions, designing future toxicology and efficacy studies, and ultimately, understanding how this novel chemical entity behaves in a biological system. This structured approach ensures scientific integrity and provides the clarity needed to advance promising compounds from the laboratory toward potential clinical application.

References

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  • ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 153.
  • ResearchGate. (n.d.). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
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Foundational

Structural Characterization and Exact Mass Analysis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry and metabolomics, fluoro-aryl α -keto acids serve as critical intermediates and bioactive pharmacophores. Specifically, 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and metabolomics, fluoro-aryl α -keto acids serve as critical intermediates and bioactive pharmacophores. Specifically, 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (Chemical Formula: C10​H9​FO3​ ) presents a unique analytical challenge due to its inherent structural dynamism. As an arylpyruvic acid derivative, this molecule exhibits solvent-dependent keto-enol tautomerism and rapid isotopic exchange phenomena that can easily confound standard analytical workflows.

This whitepaper provides an authoritative, self-validating framework for the structural characterization of this molecule. By detailing the causality behind specific high-resolution mass spectrometry (HRMS) fragmentation pathways and nuclear magnetic resonance (NMR) solvent effects, this guide ensures robust, reproducible data acquisition and interpretation.

Chemical Identity and Exact Mass Profiling

Theoretical Exact Mass Calculation

The foundation of HRMS identification lies in accurate monoisotopic mass calculation. For C10​H9​FO3​ , the theoretical monoisotopic mass is calculated based on the most abundant isotopes ( 12C , 1H , 19F , 16O ).

  • Monoisotopic Mass: 196.05357 Da [1]

  • [M−H]− Ion (Negative ESI): 195.0463 Da

  • [M+H]+ Ion (Positive ESI): 197.0614 Da

HRMS Fragmentation Mechanics

When subjected to Collision-Induced Dissociation (CID) in negative-ion Electrospray Ionization (ESI), arylpyruvic acids follow a highly predictable, thermodynamically driven fragmentation cascade [3]. The primary cleavage event is the rapid decarboxylation (loss of CO2​ , 44 Da) from the α -keto acid moiety, yielding a stabilized enolate intermediate. Increasing collision energy forces a secondary loss of carbon monoxide ( CO , 28 Da), resulting in a fluoro-methylbenzyl carbanion.

MassSpec M_ion [M-H]⁻ m/z 195.0463 (C10H8FO3) Frag1 Loss of CO₂ m/z 151.0564 (C9H8FO) M_ion->Frag1 - CO₂ (44 Da) Frag2 Loss of CO m/z 123.0615 (C8H8F) Frag1->Frag2 - CO (28 Da)

Negative-ion ESI-HRMS fragmentation pathway of the target molecule.

Self-Validating LC-HRMS Protocol

To prevent in-source thermal degradation (a common artifact for α -keto acids), the following step-by-step LC-HRMS methodology must be employed:

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile (v/v) to a final concentration of 1μg/mL . Maintain samples at 4°C in the autosampler to prevent spontaneous decarboxylation.

  • Chromatographic Separation: Utilize a sub-2 μm C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.8 μm ).

  • Mobile Phase: Solvent A (0.1% Formic Acid in MS-grade H2​O ) and Solvent B (0.1% Formic Acid in MS-grade Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Ion Source Parameters (Negative ESI):

    • Capillary Voltage: 2.5 kV (Keep low to minimize in-source fragmentation).

    • Desolvation Temperature: 300°C.

    • Collision Energy (CID): Ramp from 15 eV to 35 eV to capture both the CO2​ and CO loss events.

Table 1: HRMS Data Summary
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
Precursor [M−H]− C10​H8​FO3−​ 195.0463195.0461-1.0
Fragment 1 ( −CO2​ ) C9​H8​FO− 151.0564151.0562-1.3
Fragment 2 ( −CO ) C8​H8​F− 123.0615123.0614-0.8

Structural Characterization via NMR Spectroscopy

The Causality of Keto-Enol Tautomerism and H/D Exchange

A critical pitfall in the NMR characterization of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is the misinterpretation of solvent-induced structural changes. Arylpyruvic acids exist in a dynamic equilibrium between the keto and enol tautomers [2].

  • In non-polar organic solvents (e.g., CDCl3​ ): The enol form is heavily favored due to extended π -conjugation with the aromatic ring and intramolecular hydrogen bonding between the enol hydroxyl and the carboxylate group.

  • In aqueous or highly polar media (e.g., D2​O or DMSO−d6​ ): The keto form becomes dominant.

The H/D Exchange Phenomenon: If D2​O or CD3​OD is used as the NMR solvent, the acidic α -protons ( CH2​ ) of the keto tautomer undergo rapid Hydrogen/Deuterium exchange. Over a period of 2 to 24 hours, the singlet corresponding to the CH2​ group (~4.10 ppm) will diminish and eventually disappear. This is not sample degradation; it is a fundamental thermodynamic exchange process.

Tautomerism Keto Keto Tautomer (Favored in Aqueous) Enol Enol Tautomer (Favored in Organic) Keto->Enol Solvent-Dependent Equilibrium Deuterated Deuterated Keto Form (Signal Loss in D₂O) Keto->Deuterated H/D Exchange at α-Carbon

Keto-enol tautomerism and solvent-mediated H/D exchange dynamics.

NMR Sample Preparation Protocol

To capture the true structure without the interference of H/D exchange, follow this protocol:

  • Solvent Selection: Utilize strictly anhydrous DMSO−d6​ stored over molecular sieves.

  • Sample Concentration: Dissolve 15-20 mg of the analyte in 600 μL of DMSO−d6​ to ensure a high signal-to-noise ratio for 13C acquisition.

  • Acquisition Timing: Acquire the 1H spectrum immediately upon dissolution to establish a baseline before any trace ambient moisture can induce tautomeric shifting.

  • Fluorine Decoupling: Acquire a standard 1H spectrum, followed by a 19F -decoupled 1H spectrum to simplify the complex multiplet structures of the aromatic ring [4].

Multinuclear NMR Assignments

The 3-fluoro-4-methylphenyl moiety provides a distinct spectroscopic signature. The methyl group at the C-4 position is split into a fine doublet by the adjacent fluorine atom ( 4JHF​≈1.8 Hz). The 19F NMR spectrum will show a single resonance around -118 ppm, confirming the presence of the halogen.

Table 2: 1H and 13C NMR Chemical Shift Assignments (Keto Form, DMSO−d6​ )
Structural Feature 1H Shift (ppm) 13C Shift (ppm)Multiplicity / Coupling Constants
Aryl CH3​ (C-4') 2.2514.5d, J=1.8 Hz (Long-range F-coupling)
Aryl H-5' 7.15131.2t, J=8.0 Hz
Aryl H-6' 6.85125.4d, J=8.0 Hz
Aryl H-2' 6.95116.8d, J=10.5 Hz (Ortho F-coupling)
Aliphatic CH2​ ( α -carbon) 4.1043.5s (Disappears in D2​O )
Keto Carbonyl (C-2) -201.5-
Carboxyl (C-1) -168.2-
Aryl C-F (C-3') -161.0d, 1JCF​=242 Hz

Conclusion

The structural characterization of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid requires a nuanced understanding of its physicochemical behavior. By utilizing low-energy ESI-HRMS to track its specific CO2​/CO fragmentation cascade, and employing anhydrous NMR protocols to control for keto-enol tautomerism and α -carbon H/D exchange, researchers can establish a highly reliable, self-validating analytical profile for this compound.

References

  • Angene Chemical. "2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro - Angene Chemical: C10H9FO3.
  • CSIRO Publishing. "Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid." (Utilized for mechanistic grounding of arylpyruvic acid tautomerism and H/D exchange dynamics).
  • White Rose Research Online. "Hydrogen bonding shuts down tunneling in hydroxycarbenes: a gas-phase study by tandem-mass spectrometry, infrared ion spectroscopy.
  • PubMed Central (PMC). "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7." (Utilized for NMR characterization context of 3-fluoro-4-methylphenyl moieties).
Exploratory

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid to Target Proteins

Audience: Researchers, scientists, and drug development professionals. Abstract The characterization of a small molecule's binding affinity to its protein targets is a foundational step in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of a small molecule's binding affinity to its protein targets is a foundational step in modern drug discovery. This guide provides a comprehensive technical overview of the principles and methodologies for determining the in vitro binding affinity of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. Given its structural similarity to pyruvate, this document will focus on its potential interaction with two key metabolic enzymes: Lactate Dehydrogenase (LDH) and Pyruvate Dehydrogenase Kinase (PDK). We will delve into the rationale for selecting these targets, followed by detailed, field-proven protocols for three robust biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Scientific Rationale

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is an α-keto acid, a class of compounds that are structurally analogous to endogenous metabolites. Specifically, its core structure resembles pyruvate, a critical hub in cellular metabolism. This structural mimicry is the cornerstone of our hypothesis-driven approach to target identification.

The Pyruvate Analogue Hypothesis: Targeting Metabolic Enzymes

Pyruvate is the end-product of glycolysis and stands at a metabolic crossroads, being converted to lactate by Lactate Dehydrogenase (LDH) under anaerobic conditions or entering the tricarboxylic acid (TCA) cycle via the Pyruvate Dehydrogenase Complex (PDC) under aerobic conditions. The activity of PDC is, in turn, negatively regulated by Pyruvate Dehydrogenase Kinase (PDK).[1][2]

In many pathological states, particularly cancer, a metabolic shift towards aerobic glycolysis (the "Warburg effect") is observed, leading to increased lactate production even in the presence of oxygen.[3] This makes enzymes like LDH and PDK attractive therapeutic targets.[1][4] Small-molecule inhibitors of these enzymes have the potential to reprogram cancer cell metabolism, thereby inhibiting proliferation and survival.[3][5][6]

Therefore, we posit that 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, as a pyruvate analogue, is a prime candidate for inhibiting LDH and/or PDK. This guide will outline the necessary steps to validate this hypothesis by quantitatively measuring its binding affinity to these targets.

Target Proteins of Interest

  • Lactate Dehydrogenase (LDH): A key enzyme in anaerobic glycolysis, converting pyruvate to lactate.[4] Inhibition of LDH can disrupt the metabolic flux in cancer cells that rely on high glycolytic rates.[3] There are two primary isoforms of interest, LDHA and LDHB, which form tetramers.[5][7]

  • Pyruvate Dehydrogenase Kinase (PDK): A mitochondrial enzyme that phosphorylates and inactivates the PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[1][2] PDK inhibitors can reactivate the PDC, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can suppress tumor growth.[1][6] There are four known isoforms of PDK (PDK1-4).[8]

Methodologies for Determining Binding Affinity

A multi-pronged approach using orthogonal biophysical techniques is crucial for robustly characterizing the binding of a small molecule to its target protein. We will focus on three widely accepted, label-free (in the case of SPR and ITC) or minimally-labeled (FP) methods.

Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis

SPR is a powerful optical biosensing technique that allows for the real-time, label-free detection of biomolecular interactions.[9] It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[10]

SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein (the "ligand") is immobilized. When an analyte (the small molecule) in solution flows over the surface and binds to the immobilized ligand, the local refractive index changes, causing a shift in the angle of minimum reflectance of polarized light. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Immobilization 1. Protein Immobilization (e.g., Amine Coupling) Buffer 2. Buffer Optimization (Minimize non-specific binding) Immobilization->Buffer Injection 3. Analyte Injection (Serial Dilutions of Compound) Buffer->Injection Association 4. Association Phase (Analyte binds to protein) Injection->Association Repeat for each concentration Dissociation 5. Dissociation Phase (Buffer wash, analyte unbinds) Association->Dissociation Repeat for each concentration Regeneration 6. Surface Regeneration (Remove remaining analyte) Dissociation->Regeneration Repeat for each concentration Regeneration->Injection Repeat for each concentration Sensorgram 7. Sensorgram Fitting (to kinetic models) Regeneration->Sensorgram Kinetics 8. Determine k_on, k_off, K_D Sensorgram->Kinetics

Caption: A streamlined workflow for SPR-based binding affinity analysis.

  • Protein Immobilization:

    • Rationale: Covalent attachment of the target protein (LDH or PDK) to the sensor chip surface is necessary for stable and reproducible measurements. Amine coupling is a common and robust method.[11]

    • Procedure:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Assay:

    • Rationale: A series of analyte concentrations are injected to generate a dose-response curve from which kinetic parameters can be derived.

    • Procedure:

      • Prepare a dilution series of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected KD.

      • Inject each concentration over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

      • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

      • Between each concentration, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Rationale: The resulting sensorgrams are fitted to a kinetic model to extract the rate constants.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data.

      • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).

      • This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

ParameterValueUnit
kon (Association Rate)e.g., 1.5 x 105M-1s-1
koff (Dissociation Rate)e.g., 3.0 x 10-3s-1
KD (Dissociation Constant)e.g., 20µM
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[12][13]

A solution of the small molecule is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is plotted against the molar ratio of the ligand to the protein, and the resulting isotherm is fitted to a binding model.

ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Prepare Protein & Compound in identical buffer Degas 2. Degas Solutions (Prevent air bubbles) SamplePrep->Degas Load 3. Load Protein into Cell, Compound into Syringe Degas->Load Titration 4. Automated Titration (Sequential injections) Load->Titration Integration 5. Integrate Heat Peaks Titration->Integration Isotherm 6. Fit Binding Isotherm Integration->Isotherm Thermo 7. Determine K_D, ΔH, ΔS, n Isotherm->Thermo

Caption: Workflow for ITC, from sample preparation to thermodynamic analysis.

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data.

    • Procedure:

      • Dialyze the purified target protein (LDH or PDK) extensively against the final assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

      • Dissolve the 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in the final dialysis buffer. The presence of a small, matched percentage of DMSO (e.g., <2%) is acceptable if required for solubility.

      • Accurately determine the concentrations of both protein and compound solutions.

      • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Rationale: A series of small injections allows for the gradual saturation of the protein's binding sites.

    • Procedure:

      • Load the protein solution (e.g., 10-50 µM) into the sample cell.

      • Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.

      • Set the experimental temperature (e.g., 25°C).

      • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Rationale: The integrated heat data is used to generate a binding isotherm, which reveals the thermodynamic parameters of the interaction.

    • Procedure:

      • Integrate the area under each injection peak to determine the heat change.

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model).

      • The fit will yield the KD, ΔH, and stoichiometry (n). The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

ParameterValueUnit
KD (Dissociation Constant)e.g., 15µM
n (Stoichiometry)e.g., 0.98-
ΔH (Enthalpy Change)e.g., -8.5kcal/mol
-TΔS (Entropy Change)e.g., -1.2kcal/mol
Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay

FP is a versatile technique for measuring molecular interactions in solution.[14][15] It is particularly well-suited for high-throughput screening and for characterizing interactions with a wide range of affinities.[16]

FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[15][17] A small fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light. When the tracer binds to a much larger protein, its rotation is slowed, and it emits light that remains more polarized. This change in polarization is proportional to the fraction of the tracer that is bound.

FP_Workflow cluster_prep Assay Development cluster_assay Competition Assay cluster_analysis Data Analysis Tracer 1. Synthesize/Acquire Fluorescent Tracer (e.g., Fluorescently-labeled pyruvate) Binding 2. Characterize Tracer-Protein Binding (Determine Tracer K_D) Tracer->Binding Incubate 3. Incubate Fixed Concentrations of Protein and Tracer with Serial Dilutions of Test Compound Binding->Incubate Measure 4. Measure Fluorescence Polarization Incubate->Measure Plot 5. Plot Polarization vs. [Compound] Measure->Plot IC50 6. Determine IC50 Plot->IC50 Ki 7. Calculate K_i using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive Fluorescence Polarization assay.

  • Assay Development:

    • Rationale: A competitive FP assay requires a fluorescent tracer that binds to the same site on the target protein as the unlabeled test compound.

    • Procedure:

      • Obtain or synthesize a fluorescently-labeled pyruvate analogue (e.g., BODIPY-pyruvate).

      • Perform a saturation binding experiment by titrating the target protein (LDH or PDK) into a fixed concentration of the tracer to determine the tracer's KD.

  • Competition Experiment:

    • Rationale: The unlabeled test compound will compete with the fluorescent tracer for binding to the target protein, causing a decrease in fluorescence polarization.[17]

    • Procedure:

      • In a microplate (e.g., a black 384-well plate), prepare reactions containing fixed concentrations of the target protein and the fluorescent tracer. The protein concentration should be around the KD of the tracer.

      • Add a serial dilution of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid to the wells.

      • Include controls for high polarization (protein + tracer, no compound) and low polarization (tracer only).

      • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach equilibrium.

      • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Rationale: The dose-dependent decrease in polarization is used to calculate the inhibitory potency of the test compound.

    • Procedure:

      • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the bound tracer).

      • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer).

ParameterValueUnit
Tracer KDe.g., 50nM
IC50e.g., 35µM
Ki (Inhibition Constant)e.g., 25µM

Conclusion: Synthesizing the Data for a Self-Validating System

The true power of this technical guide lies in the convergence of data from orthogonal assays. A successful characterization will show a strong correlation between the KD values obtained from SPR and ITC, and the Ki value from FP. This concordance provides a self-validating system, significantly increasing confidence in the measured binding affinity.

By systematically applying these robust biophysical methods, researchers can accurately quantify the interaction between 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid and its putative targets, LDH and PDK. This foundational data is essential for advancing the compound through the drug discovery pipeline, enabling structure-activity relationship (SAR) studies, and ultimately elucidating its mechanism of action.

References

  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-rel
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Lactate Dehydrogenase | Inhibitors. MedchemExpress.com.
  • What are L-lactate dehydrogenase inhibitors and how do they work?.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers.
  • A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxid
  • PDK inhibitors - pyruvate dehydrogenase kinase. Selleck Chemicals.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Protein-ligand binding measurements using fluorescence polariz
  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.
  • PDK4 Inhibitors. Santa Cruz Biotechnology.
  • Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. RSC Publishing.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • An Introduction to Surface Plasmon Resonance. Goldbio.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • Techniques for Measuring Small Molecule-Target Protein Binding Affinity. Benchchem.

Sources

Foundational

Discovery and Early-Stage Research on 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid: Biocatalytic Workflows and Medicinal Chemistry Applications

Executive Summary As a Senior Application Scientist, I frequently encounter novel building blocks that have the potential to redefine early-stage drug discovery. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid —often ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter novel building blocks that have the potential to redefine early-stage drug discovery. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid —often referred to as 3-fluoro-4-methylphenylpyruvic acid—is one such high-value intermediate. This whitepaper provides an authoritative, in-depth technical guide on the structural rationale of this compound and details a self-validating biocatalytic workflow for its conversion into enantiopure non-natural amino acids.

Structural Rationale & Medicinal Chemistry Context

The architecture of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is highly strategic for modern medicinal chemistry:

  • The 3-Fluoro-4-methylphenyl Motif: The incorporation of a fluorine atom adjacent to a para-methyl group serves a dual purpose. First, the fluorine acts as a metabolic shield; its strong electronegativity pulls electron density away from the aromatic ring, significantly reducing the likelihood of oxidative degradation by Cytochrome P450 enzymes. Second, the para-methyl group provides precise hydrophobic bulk, allowing the moiety to anchor deeply into lipophilic protein pockets.

  • The 2-Oxopropanoic Acid (α-Keto Acid) Handle: The α-keto acid moiety is a highly versatile synthetic handle. In early-stage research, phenylpyruvic acid derivatives are actively investigated as potent inhibitors of quorum sensing biosynthetic pathways—a critical target for combating antimicrobial resistance (AMR)[1]. By inhibiting specific targets in these pathways, compounds derived from this scaffold can attenuate bacterial virulence without exerting the selective pressure that drives traditional antibiotic resistance[1].

Biocatalytic Workflows: The Core Technical Guide

To leverage this compound for peptide-based drug discovery, it must be converted into a chiral non-natural amino acid. Traditional chemical asymmetric synthesis often struggles with the unique stereoelectronic effects of fluorinated substrates. Therefore, biocatalysis has been rapidly adopted to achieve high reaction selectivity and process sustainability[2].

The optimal approach utilizes engineered Aromatic Amino Acid Aminotransferases (ArATs) . Wild-type ArATs naturally catalyze the transamination of phenylalanine to phenylpyruvate[3]. By utilizing engineered ArAT variants (e.g., Y181F), we can expand the active site to accommodate the steric bulk of the 3-fluoro-4-methylphenyl moiety, yielding the enantiopure (S)-amino acid.

Pathway Substrate 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid Enzyme Engineered ArAT (PLP-dependent) Substrate->Enzyme Transamination Product (S)-2-Amino-3-(3-fluoro-4- methylphenyl)propanoic acid Enzyme->Product Byproduct Pyruvate Enzyme->Byproduct AmineDonor L-Alanine (Amine Donor) AmineDonor->Enzyme LDH Lactate Dehydrogenase (Equilibrium Driver) Byproduct->LDH Lactate Lactate LDH->Lactate Removes Byproduct

Biocatalytic transamination pathway of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

Experimental Protocols: Enzymatic Transamination Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every reagent choice is grounded in thermodynamic or kinetic causality.

Step 1: Reaction Setup & Equilibrium Driving

Aminotransferase reactions are inherently reversible and often suffer from unfavorable thermodynamics. To drive the reaction forward, we couple the ArAT with Lactate Dehydrogenase (LDH).

  • Substrate: 50 mM 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

  • Amine Donor: 250 mM L-Alanine. (Causality: A 5x molar excess pushes the initial equilibrium forward).

  • Cofactor: 1 mM Pyridoxal 5'-phosphate (PLP). (Causality: PLP is the obligate cofactor for transaminases. Supplementing it prevents cofactor depletion during extended incubation).

  • Enzymes: 2 mg/mL engineered ArAT, 1 mg/mL LDH, 150 mM NADH. (Causality: LDH irreversibly reduces the pyruvate byproduct to lactate using NADH, eliminating product inhibition).

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.5. (Causality: pH 7.5 optimizes ArAT activity while preventing the spontaneous decarboxylation of the α-keto acid substrate).

Step 2: Incubation and Real-Time Monitoring
  • Incubate the mixture at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation: Pull 10 µL aliquots at 4h, 8h, and 24h. Quench with 90 µL acetonitrile, centrifuge at 14,000 x g, and analyze the supernatant via HPLC to track conversion kinetics.

Step 3: Quenching and Extraction
  • Adjust the pH of the reaction mixture to 2.0 using 1M HCl.

  • (Causality: Acidification ensures the complete protonation of the carboxylate moiety of the newly formed amino acid. This neutralizes the molecule, allowing it to partition efficiently into the organic layer during extraction, while simultaneously precipitating the biocatalysts).

  • Extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation
  • Purify the crude product using Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation: Enantiomeric excess (ee) must be validated using a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H) to confirm stereoselectivity. Mass balance and structural integrity are confirmed via LC-MS (ESI+) to ensure no oxidative side-reactions occurred.

Workflow Step1 1. Reaction Setup Substrate + PLP + Buffer Step2 2. Biocatalysis ArAT + L-Ala + LDH Step1->Step2 Step3 3. Incubation 30°C, pH 7.5, 24h Step2->Step3 Step4 4. Quenching Acidification (pH 2.0) Step3->Step4 Step5 5. Extraction EtOAc Partitioning Step4->Step5 Step6 6. Validation Chiral HPLC & LC-MS Step5->Step6

Step-by-step experimental workflow for the enzymatic synthesis and purification process.

Quantitative Data: Process Optimization

The table below summarizes the quantitative improvements achieved by utilizing an engineered ArAT variant coupled with an LDH equilibrium driver, validating the commercial scalability of this protocol.

ParameterWild-Type ArATEngineered ArAT (Y181F Variant)Causality / Impact
Substrate Loading 10 mM50 mMEngineered active site accommodates the steric bulk of the 3-fluoro-4-methylphenyl moiety.
Amine Donor (L-Ala) 50 mM250 mM5x excess drives the thermodynamic equilibrium forward.
Conversion (24h) 45%>98%LDH coupling eliminates pyruvate, preventing product inhibition.
Enantiomeric Excess 92% (S)>99% (S)Strict stereocontrol is achieved via active site restriction.
Space-Time Yield 0.8 g/L/d5.2 g/L/dHigh yield validates the commercial scalability of the biocatalytic route.

References

  • Title: Aldolase-catalyzed synthesis of chiral organofluorines. Source: eScholarship.org.
  • Title: Recent breakthroughs in antimicrobial resistance induced quorum sensing biosynthetic pathway mediated various targets and design of their inhibitors. Source: ResearchGate.
  • Title: phenylalanine tyrosine tryptophan: Topics by Science.gov. Source: Science.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale Fluorinated phenylpyruvic acid d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

Fluorinated phenylpyruvic acid derivatives are highly versatile building blocks in medicinal chemistry. Specifically, the 3-fluoro-4-methylbenzyl moiety is frequently incorporated into targeted therapeutics, including novel IKZF2 degraders and kinase inhibitors, to modulate lipophilicity and metabolic stability [1].

Why this route?

  • Causality of Reagent Choice: Direct coupling of benzyl halides with pyruvates often leads to dialkylation. The azlactone route locks the stoichiometry at 1:1.

  • Purification Efficiency: The intermediate azlactone is highly crystalline, allowing for purification by simple filtration, thereby bypassing chromatography and self-validating the purity before the final hydrolysis step.

Synthetic Workflow and Mechanistic Pathway

The synthesis proceeds via a dehydration-condensation mechanism. Acetic anhydride serves a dual purpose: it acts as the solvent and the dehydrating agent that drives the cyclization of N-acetylglycine into an active oxazolone. Anhydrous sodium acetate acts as a mild base to generate the enolate of the oxazolone, which then attacks the 3-fluoro-4-methylbenzaldehyde.

SynthesisRoute R1 3-Fluoro-4-methylbenzaldehyde + N-Acetylglycine Cond Erlenmeyer Condensation (Ac2O, NaOAc, 100°C) R1->Cond Int Azlactone Intermediate (4-(3-fluoro-4-methylbenzylidene)- 2-methyl-5-oxazolone) Cond->Int Hyd Acidic Hydrolysis (10% HCl, Reflux) Int->Hyd Prod 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid Hyd->Prod

Figure 1: Two-step Erlenmeyer-Plöchl synthesis route for the target pyruvic acid.

Experimental Protocols

Note: All procedures must be conducted in a certified fume hood with appropriate PPE. Acetic anhydride is a lachrymator and reacts violently with water.

Step 1: Synthesis of 4-(3-fluoro-4-methylbenzylidene)-2-methyl-5-oxazolone

This step establishes the carbon framework. The use of strictly anhydrous sodium acetate is critical; trace moisture will prematurely hydrolyze the acetic anhydride, quenching the reaction.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzaldehyde (1.0 equiv, 100 mmol), N-acetylglycine (1.1 equiv, 110 mmol), and anhydrous sodium acetate (1.0 equiv, 100 mmol).

  • Activation: Add acetic anhydride (3.0 equiv, 300 mmol).

  • Reaction: Heat the heterogeneous mixture to 100 °C using an oil bath. Mechanistic Insight: As the temperature rises, the mixture will liquefy and turn deep yellow/orange, indicating the formation of the conjugated azlactone system. Maintain heating for 2 hours.

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into 200 mL of ice-cold water while stirring vigorously. The rapid quenching precipitates the hydrophobic azlactone while solubilizing the unreacted sodium acetate and acetic acid byproducts.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 50 mL) followed by ice-cold ethanol (20 mL) to remove unreacted aldehyde. Dry under vacuum to afford the intermediate as a yellow crystalline solid.

Step 2: Acidic Hydrolysis to the Pyruvic Acid

The azlactone undergoes ring-opening and subsequent hydrolysis of the enamide. Acidic conditions are preferred over basic conditions to prevent the aldol condensation of the resulting pyruvic acid.

  • Preparation: Transfer the dried azlactone intermediate to a 500 mL round-bottom flask.

  • Hydrolysis: Add 200 mL of 10% aqueous hydrochloric acid (HCl).

  • Reflux: Heat the suspension to a vigorous reflux for 4–5 hours. Mechanistic Insight: The insoluble azlactone will gradually dissolve as it hydrolyzes into the more polar alpha-keto acid. The release of acetic acid and ammonium chloride occurs during this step.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The target 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid will crystallize from the aqueous acidic medium.

  • Isolation: Collect the product via vacuum filtration. Wash with a minimal amount of ice-cold water. Recrystallize from toluene or a mixture of ethyl acetate/hexanes to achieve >98% purity.

Analytical Validation and Data Presentation

A self-validating protocol requires orthogonal analytical techniques to confirm both identity and purity. The following table summarizes the expected quantitative data for the target compound.

Analytical ParameterExpected Value / ObservationDiagnostic Rationale
Molecular Formula C10H9FO3Confirms atomic composition.
Exact Mass (ESI-MS) [M-H]- m/z 195.04Negative ion mode is highly sensitive for alpha-keto acids due to the acidic carboxylate proton.
1H NMR (400 MHz, DMSO-d6) δ 2.25 (s, 3H), 4.10 (s, 2H), 6.9-7.2 (m, 3H)The singlet at ~4.10 ppm confirms the benzylic CH2 group, validating the keto-enol tautomerization state.
19F NMR (376 MHz) ~ -118 ppm (m, 1F)Confirms the retention of the aromatic fluorine atom.
Yield (Over 2 steps) 60 - 75%Typical efficiency for Erlenmeyer-Plöchl sequences [2].

Note: Phenylpyruvic acids exist in equilibrium with their enol forms in solution. NMR spectra may show minor peaks corresponding to the enol tautomer (vinylic proton at ~6.5 ppm).

References

  • Title: 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (WO2019038717A1) Source: World Intellectual Property Organization (WIPO) / Google Patents URL: (Context: Demonstrates the utility of 3-fluoro-4-methylbenzyl derivatives in the synthesis of modern targeted therapeutics such as IKZF2 degraders).
  • Title: Phenylpyruvic Acid Synthesis (Classic Erlenmeyer-Plöchl Methodology) Source: Organic Syntheses, Coll. Vol. 2, p.519 (1943); Vol. 17, p.73 (1937). URL: [Link] (Context: The foundational, authoritative mechanistic procedure upon which this specific fluorinated derivative protocol is based and validated).

Application

Application Note: 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid in Advanced Organic Synthesis and Chemical Biology

Executive Summary & Chemical Profiling 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (also known as 3-fluoro-4-methylphenylpyruvic acid) is a highly versatile α -keto acid. Its unique structural motif—a phenyl ring sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (also known as 3-fluoro-4-methylphenylpyruvic acid) is a highly versatile α -keto acid. Its unique structural motif—a phenyl ring substituted with a fluorine atom at the meta position and a methyl group at the para position—makes it a privileged precursor in modern organic synthesis.

The strategic placement of the fluorine atom serves as an excellent bioisostere for hydrogen or hydroxyl groups, enhancing metabolic stability in drug candidates. Furthermore, the 100% natural abundance and spin-½ nature of the 19F nucleus make it an ideal handle for nuclear magnetic resonance (NMR) spectroscopy. The adjacent methyl group provides a hydrophobic contact point that restricts local bond rotation, a critical feature for probing protein folding and ligand binding.

This guide details two primary synthetic workflows leveraging this precursor:

  • Asymmetric Reductive Amination: Synthesis of unnatural amino acids (UAAs) for site-specific protein incorporation and 19F NMR profiling.

  • Fischer Indole Synthesis: Construction of highly substituted indole-2-carboxylic acids, which are critical scaffolds for metabolic enzyme inhibitors.

Application I: Asymmetric Synthesis of Unnatural Amino Acids (UAAs)

Mechanistic Insights & Causality

α -Keto acids are the direct biosynthetic and synthetic precursors to α -amino acids[1]. To convert 3-(3-fluoro-4-methylphenyl)-2-oxopropanoic acid into the highly valuable UAA 3-fluoro-4-methyl-L-phenylalanine , a catalytic asymmetric reductive amination is employed.

Traditional reductive aminations often yield racemic mixtures or require high-pressure hydrogen gas. To bypass this, we utilize an Iridium-catalyzed transfer hydrogenation protocol. Formic acid ( HCO2​H ) acts as the hydrogen donor, which is safer and highly scalable. A chiral auxiliary, such as (S)-2-phenylglycinol, is used to dictate the stereochemistry of the newly formed chiral center, ensuring an enantiomeric excess (ee) often exceeding 98%[2]. The resulting UAA can be incorporated into proteins like super-folder GFP (sfGFP) using engineered unnatural aminoacyl-tRNA synthetases (UaaRS) to study protein dynamics via 19F NMR[3].

Protocol: Ir-Catalyzed Asymmetric Reductive Amination

Reagents & Materials:

  • 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (1.0 equiv, 2.0 mmol)

  • (S)-2-Phenylglycinol (1.2 equiv, 2.4 mmol)

  • Formic acid (3.0 equiv, 6.0 mmol) and Triethylamine (1.5 equiv, 3.0 mmol)

  • CpIr-based transfer hydrogenation catalyst (e.g., [CpIrCl2]2) (S/C ratio = 2000)

  • Anhydrous Methanol (10 mL)

  • Orthoperiodic acid ( H5​IO6​ ) for deprotection

Step-by-Step Methodology:

  • Imine Formation & Transfer Hydrogenation: In a flame-dried Schlenk flask under inert argon, dissolve the α -keto acid and (S)-2-phenylglycinol in anhydrous methanol. The choice of methanol facilitates the solubility of the polar intermediates.

  • Catalyst Addition: Add the Cp*Ir catalyst, followed by the slow, dropwise addition of the formic acid/triethylamine azeotropic mixture. Causality: Triethylamine prevents the premature decomposition of formic acid and buffers the system, ensuring steady hydride transfer to the Ir-center[2].

  • Reaction Incubation: Stir the mixture at 40 °C for 18 hours. The mild temperature prevents the degradation of the sensitive α -keto acid while maintaining high turnover frequencies.

  • Auxiliary Cleavage: To remove the chiral hydroxyethyl moiety, treat the crude intermediate with orthoperiodic acid ( H5​IO6​ , 15 mmol) and aqueous methylamine at room temperature for 18 hours. Causality: Oxidative cleavage selectively removes the auxiliary without racemizing the newly formed α -chiral center.

  • Purification: Purify the resulting unprotected UAA via ion-exchange chromatography (e.g., Dowex 50WX8) to yield enantiopure 3-fluoro-4-methyl-L-phenylalanine.

UAA_Workflow KetoAcid 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid RedAmin Asymmetric Reductive Amination (40 °C) KetoAcid->RedAmin IrCat Cp*Ir Catalyst + HCO2H / NEt3 IrCat->RedAmin UAA 3-Fluoro-4-methyl- L-phenylalanine RedAmin->UAA sfGFP Site-Specific Incorporation (e.g., sfGFP-150TAG) UAA->sfGFP tRNA Engineered UaaRS / tRNA pair tRNA->sfGFP NMR 19F NMR Protein Profiling sfGFP->NMR

Figure 1: Workflow from alpha-keto acid to UAA synthesis and 19F NMR protein profiling.

Application II: Fischer Indole Synthesis for Drug Scaffolds

Mechanistic Insights & Causality

Indole-2-carboxylic acids are privileged pharmacophores, frequently utilized in the development of Mitochondrial Pyruvate Carrier (MPC) inhibitors and anti-inflammatory agents[4].

Reacting 3-(3-fluoro-4-methylphenyl)-2-oxopropanoic acid with an arylhydrazine under acidic conditions triggers a Fischer Indole Synthesis[5]. The reaction proceeds via the formation of an arylhydrazone, which undergoes a heat-driven [3,3]-sigmatropic rearrangement. The resulting diimine cyclizes and eliminates ammonia to re-aromatize, yielding a 3-(3-fluoro-4-methylphenyl)-1H-indole-2-carboxylic acid derivative. The electron-withdrawing nature of the pyruvic acid carboxyl group accelerates the initial hydrazone formation, while the acidic solvent (glacial acetic acid) protonates the hydrazone to lower the activation energy barrier for the sigmatropic rearrangement.

Protocol: Acid-Catalyzed Fischer Indole Synthesis

Reagents & Materials:

  • 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (1.0 equiv, 5.0 mmol)

  • Phenylhydrazine hydrochloride (1.05 equiv, 5.25 mmol)

  • Glacial Acetic Acid (20 mL)

  • Concentrated HCl (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend the α -keto acid and phenylhydrazine hydrochloride in 20 mL of glacial acetic acid in a round-bottom flask. Causality: Glacial acetic acid acts as both the solvent and the Brønsted acid catalyst, driving the condensation to form the hydrazone intermediate.

  • Cyclization Activation: Add 0.5 mL of concentrated HCl. Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 3 hours. Causality: The elevated temperature and strong acid are strictly required to force the [3,3]-sigmatropic rearrangement of the enehydrazine tautomer.

  • Precipitation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Upon consumption of the starting material, cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice water.

  • Workup & Isolation: The sudden change in solvent polarity causes the hydrophobic indole product to precipitate. Filter the solid under vacuum, wash with cold water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 3-(3-fluoro-4-methylphenyl)-1H-indole-2-carboxylic acid.

Fischer_Indole KetoAcid 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid Hydrazone Arylhydrazone Intermediate (Acid Catalyzed) KetoAcid->Hydrazone Hydrazine Arylhydrazine (e.g., Phenylhydrazine) Hydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+ / Heat Cyclization Cyclization & Rearomatization Rearrangement->Cyclization Product 3-(3-Fluoro-4-methylphenyl)- 1H-indole-2-carboxylic acid Cyclization->Product - NH3

Figure 2: Acid-catalyzed Fischer Indole synthesis mechanism yielding indole-2-carboxylic acids.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical parameters for the two primary synthetic workflows utilizing 3-(3-fluoro-4-methylphenyl)-2-oxopropanoic acid.

Synthetic WorkflowTarget ProductCatalyst / Key ReagentTemp (°C)Time (h)Expected Yield (%)Stereochemical Purity
Reductive Amination 3-Fluoro-4-methyl-L-phenylalanineCp*Ir / (S)-2-Phenylglycinol401868 – 80%> 98% ee
Fischer Indole Synthesis 3-(3-Fluoro-4-methylphenyl)-1H-indole-2-carboxylic acidGlacial Acetic Acid / HCl110375 – 85%Achiral (N/A)

Sources

Method

Application Note: LC-MS/MS Ionization Parameters and Methodological Protocol for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. I.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

I. Molecular Rationale & Physicochemical Profiling

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a fluorinated derivative of phenylpyruvic acid. Structurally, it is an α -keto acid featuring a carboxylic acid moiety, a ketone group at the alpha position, and a substituted aromatic ring.

Ionization Strategy (Causality): Due to the highly acidic nature of the carboxylic acid group (pKa ~2.5), the compound readily donates a proton in solution. Therefore, Electrospray Ionization in negative mode (ESI-) is the most thermodynamically favorable and sensitive ionization technique for this analyte[1]. While positive ion mode (ESI+) can sometimes yield [M+H]+ or sodium adducts, ESI- specifically targets the deprotonated [M-H]− species, drastically reducing background noise from neutral or basic matrix interferences.

Table 1: Physicochemical and Mass Spectrometry Properties
ParameterValue
Molecular Formula C10​H9​FO3​
Exact Mass 196.0536 Da
Target Ionization Mode ESI Negative (ESI-)
Precursor Ion ( [M-H]− ) m/z 195.05

II. Mass Spectrometry Parameters & Fragmentation Causality

The α -keto acid moiety is highly susceptible to collision-induced dissociation (CID). The primary fragmentation pathway involves the facile neutral loss of carbon dioxide (44 Da) from the carboxylate group, yielding a stable enolate anion. Increasing the collision energy forces a secondary neutral loss of carbon monoxide (28 Da) from the α -keto group, generating a substituted benzyl anion.

Monitoring both transitions ensures high analytical specificity. The primary transition provides the highest signal-to-noise (S/N) ratio for quantitation, while the secondary fragment serves as a qualitative confirmation ion to prevent false positives from isobaric interferences[2].

MS_Pathway M1 Precursor Ion: [M-H]⁻ m/z 195.05 M2 Quantifier Ion: [M-H-CO₂]⁻ m/z 151.06 M1->M2 Collision Energy: 15 eV Neutral Loss: CO₂ (44 Da) M3 Qualifier Ion: [M-H-CO₂-CO]⁻ m/z 123.06 M2->M3 Collision Energy: 25 eV Neutral Loss: CO (28 Da)

Figure 1: Proposed ESI- MS/MS collision-induced dissociation (CID) pathway for the target compound.

Table 2: Optimized ESI- Source Parameters (Agilent 6490 Triple Quadrupole or equivalent)
ParameterSetpointMechanistic Rationale
Capillary Voltage 3.5 kVOptimal for droplet desolvation of small organic acids without inducing premature in-source fragmentation[1].
Gas Temperature 250 °CPrevents thermal degradation of the relatively unstable α -keto acid moiety[2].
Drying Gas Flow 10 L/minEnsures efficient solvent evaporation in the source, critical for aqueous mobile phases[2].
Sheath Gas Temp 320 °CEnhances desolvation efficiency, driving the equilibrium toward the gas-phase [M-H]− ion[3].
Sheath Gas Flow 12 L/minStabilizes the spray plume and improves ion transmission into the mass analyzer[3].
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Transition (m/z)TypeCollision Energy (eV)Neutral Loss
195.05 151.06 Quantifier15 CO2​ (44 Da)
195.05 123.06 Qualifier25 CO2​
  • CO (72 Da)

III. Liquid Chromatography Architecture

To achieve baseline separation while maintaining high ionization efficiency, a reversed-phase approach is employed. The choice of mobile phase additive is a critical determinant of assay sensitivity. While 0.1% formic acid is a standard LC-MS additive, it strongly suppresses the negative ionization of weak carboxylic acids. Conversely, utilizing 0.01% acetic acid provides sufficient buffering capacity to maintain the analyte in a consistent protonation state during chromatography (ensuring sharp peak shapes), while being weak enough to allow efficient deprotonation in the ESI source[2].

A sub-2-micron column, such as a ZORBAX SB-C18 (2.1 × 100 mm, 1.8 μm), is selected for its high peak capacity and stability under mildly acidic conditions[1].

Table 4: LC Gradient Conditions
Time (min)% Mobile Phase A (0.01% Acetic Acid)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.0 9550.3
1.0 9550.3
10.0 2980.3
13.0 2980.3
13.1 9550.3
20.0 9550.3

IV. Self-Validating Experimental Protocol

A robust analytical method must verify its own integrity during execution. This protocol integrates System Suitability Testing (SST), Internal Standard (IS) normalization, and Quality Control (QC) bracketing to create a self-validating loop.

Workflow SST System Suitability (Blank & LLOQ) Prep Sample Prep + Internal Standard SST->Prep S/N ≥ 10 LCMS LC-MS/MS Acquisition Prep->LCMS 5 μL Injection QC Data Validation (QC Bracketing) LCMS->QC MRM Data QC->LCMS Feedback loop

Figure 2: Self-validating LC-MS/MS analytical workflow with integrated QC feedback.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Inject a blank sample (Mobile Phase A) to ensure zero carryover from previous runs.

  • Inject the Lower Limit of Quantification (LLOQ) standard.

  • Validation Gate: Proceed only if the LLOQ demonstrates a Signal-to-Noise (S/N) ratio 10 and the retention time matches the expected window ( ± 0.1 min).

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 μL of the biological matrix (e.g., plasma/serum) into a microcentrifuge tube.

  • Add 150 μL of cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C6​ -phenylpyruvic acid)[3].

    • Causality: Cold acetonitrile rapidly denatures and precipitates proteins, quenching enzymatic degradation of the α -keto acid. The IS corrects for matrix-induced ion suppression and volumetric pipetting variances.

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer 100 μL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 3: Analytical Batch Execution and QC Bracketing

  • Load samples into the autosampler maintained at 4 °C to prevent analyte degradation.

  • Inject 5 μL of each sample onto the LC-MS/MS system.

  • Run samples in blocks of 20. Bracket each block with Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Validation Gate: The calculated concentrations of the bracketing QCs must fall within ± 15% of their nominal values. If a QC fails, the system flags the preceding block of 20 samples as invalid, requiring re-analysis.

References

  • Cortés-Zavaleta et al. / Adachi et al. "3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants." PMC (National Institutes of Health).
  • Spandidos Publications. "Metabolic profiles of adipose-derived and bone marrow-derived stromal cells from elderly coronary heart disease patients by capillary liquid chromatography quadrupole time-of-flight mass spectrometry." Spandidos Publications.
  • PMC (National Institutes of Health). "Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine." PMC.

Sources

Application

Application Note: Preparation and Stability Optimization of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid Standard Reference Solutions

Introduction & Chemical Causality 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (MW: 196.18 g/mol ) is a fluorinated aryl α -keto acid (arylpyruvic acid). Compounds in this structural class frequently serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (MW: 196.18 g/mol ) is a fluorinated aryl α -keto acid (arylpyruvic acid). Compounds in this structural class frequently serve as critical intermediates in pharmaceutical synthesis, enzymatic inhibitors, or reference standards for quantitative LC-MS/MS bioanalysis.

Handling arylpyruvic acids requires specialized protocols because they are inherently unstable under standard laboratory conditions. In solution, these compounds exist in a dynamic keto-enol equilibrium. The enol tautomer is highly susceptible to oxidative decarboxylation in the presence of dissolved oxygen and trace transition metals, rapidly degrading into the corresponding arylacetic acid (in this case, 3-fluoro-4-methylphenylacetic acid) and oxalic acid[1]. Furthermore, in neutral or alkaline aqueous solutions, α -keto acids are prone to aldol-type condensations and polymerization[2]. Consequently, standard reference solutions must be meticulously prepared to suppress enolization and prevent oxidative degradation.

Solvent Selection and Stability Dynamics

Aqueous solutions of α -keto acids are generally unstable and should not be stored for more than 24 hours[2],[3]. To maintain the structural integrity of the reference standard, organic solvents such as HPLC-grade Acetonitrile (ACN) or Methanol must be used.

The Causality of Acidification: Adding a volatile organic acid, such as 0.1% Formic Acid (FA), to the organic solvent is a critical step. The acidic environment keeps the carboxylic acid moiety protonated and shifts the tautomeric equilibrium heavily toward the more stable keto form, thereby drastically reducing the rate of oxidative decarboxylation.

Materials and Reagents

  • Reference Standard: 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (Solid, purity 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN) and LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Equipment: Micro-analytical balance (0.01 mg readability), desiccator, amber glass autosampler vials with PTFE-lined caps, and an inert gas source (Argon or high-purity Nitrogen).

Experimental Protocol: Step-by-Step Methodology

Phase I: Solid Handling and Equilibration
  • Equilibration: Solid α -keto acids must be stored at -20°C[2],[3]. Before opening the primary vial, transfer it to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which accelerates hydrolytic degradation and skews subsequent mass measurements[2].

  • Weighing: Accurately weigh 1.00 mg of the solid standard into a pre-tared, static-free amber glass vial.

Phase II: Primary Stock Solution Preparation (1.0 mg/mL)
  • Dissolution: Add 1.00 mL of ACN containing 0.1% FA to the vial to achieve a 1.0 mg/mL (approx. 5.10 mM) primary stock solution.

  • Sonication: Vortex the vial gently for 10 seconds, then sonicate in an ice-water bath for 5 minutes until complete dissolution is achieved. Causality: Sonication generates localized heat. Using an ice bath prevents thermally induced decarboxylation during dissolution.

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 30 seconds to displace dissolved oxygen[3].

Phase III: Aliquoting and Storage
  • Aliquoting: Divide the primary stock solution into 50 μ L single-use aliquots in amber glass vials. Causality: Amber glass prevents photodegradation, a known issue for aryl ketones.

  • Storage: Immediately flush the headspace of each vial with inert gas, cap tightly, and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4]. Avoid repeated freeze-thaw cycles, which create localized pH shifts and concentration gradients that promote degradation.

Quantitative Stability Data

The following table summarizes the expected stability of arylpyruvic acid reference solutions under various environmental conditions, guiding proper storage and handling.

Solvent SystemStorage TemperatureEstimated Shelf-LifePrimary Degradation Mechanism
100% Aqueous (pH 7.0)25°C< 12 hoursKeto-enol tautomerization, oxidative decarboxylation
100% Aqueous (pH 7.0)4°C< 24 hoursOxidative decarboxylation[3]
100% Acetonitrile-20°C1 monthSlow decarboxylation[4]
ACN + 0.1% Formic Acid-80°C 6 monthsNone observed (Stable)[4]

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the analytical data, the protocol must be self-validating. Before utilizing a stored aliquot for critical quantitative analysis, researchers must run a System Suitability Test (SST):

  • Thaw a single aliquot at room temperature and dilute to the working concentration (e.g., 100 ng/mL) using the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Validation Criteria: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the intact 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid and its primary degradation product, 3-fluoro-4-methylphenylacetic acid.

  • If the peak area of the degradation product exceeds 2% of the parent compound's peak area, or if the absolute response of the parent drops below 95% compared to a freshly prepared independent lot, the aliquot must be discarded.

Workflow Visualization

G N1 Solid Reference Standard (Store at -20°C) N2 Equilibrate to RT (Desiccator, 30 min) N1->N2 N3 Weighing (Analytical Balance) N2->N3 N4 Primary Stock Solution (ACN + 0.1% FA) N3->N4 N5 Inert Gas Purging (Argon/Nitrogen) N4->N5 N6 Aliquoting (Amber Glass Vials) N5->N6 N7 Long-Term Storage (-80°C, ≤ 6 months) N6->N7 Store N8 Working Solutions (Dilute & Use < 24h) N6->N8 Daily Use

Standard preparation workflow for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid solutions.

References

  • α -Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews (ACS Publications). [Link]

  • Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. PMC - NIH. [Link]

Sources

Method

Application Note: 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid in Drug Discovery Pipelines

Executive Briefing In modern drug discovery, the strategic selection of building blocks dictates the downstream success of lead optimization. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (also known as 3-(3-fluoro-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern drug discovery, the strategic selection of building blocks dictates the downstream success of lead optimization. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (also known as 3-(3-fluoro-4-methylphenyl)pyruvic acid) is a highly versatile α -keto acid. It serves as a privileged intermediate for the synthesis of non-standard amino acids (nsAAs), tetrahydroisoquinolines (THIQs), and complex nitrogenous heterocycles. This application note details the mechanistic rationale for utilizing this specific scaffold and provides self-validating protocols for integrating it into biocatalytic and synthetic workflows.

Mechanistic Rationale: The Strategic Value of the Scaffold

The utility of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid lies in the synergistic combination of its two primary structural domains:

  • The 3-Fluoro-4-methylphenyl Pharmacophore : The incorporation of a 3-fluoro-4-methylphenyl group is a classical bioisosteric strategy used to enhance target affinity and metabolic stability. The methyl group provides a lipophilic handle that effectively occupies hydrophobic pockets in targets such as monoamine transporters and kinases[1]. However, benzylic methyl groups are notoriously susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. The adjacent fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which decreases the electron density of the aromatic ring, thereby reducing the rate of benzylic oxidation. Furthermore, the fluorine atom can participate in orthogonal halogen bonding with the protein backbone, a feature that has been shown to exponentially increase selectivity for targets like the norepinephrine transporter (NET)[1].

  • The α -Keto Acid (Pyruvic Acid) Moiety : Unlike standard carboxylic acids that require aggressive coupling reagents (e.g., HATU, EDC) for activation, the α -keto acid is an inherently reactive bidentate electrophile. The highly electrophilic C2 carbonyl readily undergoes condensation with biogenic amines to form Schiff bases (imines), making it an ideal precursor for Pictet-Spengler cyclizations[2] and multicomponent heterocycle syntheses[3].

Core Workflows & Self-Validating Protocols

Workflow 1: Biocatalytic Transamination to Non-Standard Amino Acids (nsAAs)

Non-standard amino acids are critical for developing peptidomimetics with high proteolytic stability. Chemical reductive amination of α -keto acids often yields racemic mixtures requiring tedious chiral resolution. Conversely, engineered aminotransferases (e.g., TyrB) can convert 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid into the corresponding L-amino acid with >99% enantiomeric excess (ee)[4].

G Substrate 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid TyrB Aminotransferase (TyrB) Substrate->TyrB Binds C2 Carbonyl PLP PLP Cofactor PLP->TyrB Catalytic Center Product L-3-(3-Fluoro-4-methylphenyl) alanine TyrB->Product Stereoselective Transamination Donor L-Glutamic Acid (Amine Donor) Donor->TyrB Donates NH2

Caption: Biocatalytic transamination pathway utilizing TyrB and PLP to generate enantiopure nsAAs.

Step-by-Step Protocol:

  • Reaction Assembly : In a 50 mL bioreactor, prepare 20 mL of 100 mM potassium phosphate buffer (pH 7.5). Add 0.4 mM Pyridoxal 5'-phosphate (PLP) and 25 mM L-Glutamic acid (amine donor).

  • Substrate Addition : Introduce 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid to a final concentration of 10 mM. Ensure complete dissolution (titrate with 1M NaOH if necessary to maintain pH 7.5).

  • Enzyme Introduction : Add purified TyrB aminotransferase (2 mg/mL final concentration). Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.

  • In-Process Control (IPC) - Self-Validation : Withdraw a 50 µL aliquot at t=2h and t=12h. Quench with 50 µL of acetonitrile containing 0.1% TFA. Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS. Validation metric: Observe the mass shift from the keto acid ( [M−H]− = 195.1 m/z) to the amino acid ( [M+H]+ = 198.1 m/z).

  • Chiral Verification : Post-reaction, derivatize the product with Marfey's reagent and analyze via Chiral HPLC to confirm >99% ee.

Workflow 2: Pictet-Spengler Cyclization for THIQ Scaffolds

The Pictet-Spengler reaction of phenylpyruvic acids with biogenic amines (e.g., dopamine, tryptamine) is a robust method for synthesizing 1-carboxy-tetrahydroisoquinolines (THIQs), which are privileged scaffolds in neuropharmacology[2].

G Keto 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid Imine Schiff Base (Imine) Intermediate Keto->Imine Condensation (-H2O) Amine Biogenic Amine (e.g., Dopamine) Amine->Imine Nucleophilic Attack Cyclization Acid-Catalyzed Intramolecular Cyclization Imine->Cyclization TFA / Heat THIQ Fluorinated THIQ Scaffold Cyclization->THIQ Electrophilic Aromatic Substitution

Caption: Pictet-Spengler cyclization logic mapping the conversion of the keto acid to a THIQ scaffold.

Step-by-Step Protocol:

  • Imine Formation : Dissolve 1.0 eq of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid and 1.05 eq of dopamine hydrochloride in anhydrous methanol (0.2 M concentration). Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Acid-Catalyzed Cyclization : Add Trifluoroacetic acid (TFA, 2.0 eq) dropwise to the reaction mixture. Elevate the temperature to 60°C and reflux for 12-16 hours.

  • In-Process Control (IPC) - Self-Validation : Monitor the reaction via analytical HPLC at 254 nm. Validation metric: The highly UV-active starting keto acid will deplete, and the newly formed THIQ scaffold will emerge, typically presenting a distinct blue-shift in its UV absorption maximum due to the disruption of the extended conjugated system present in the intermediate imine.

  • Isolation : Remove the solvent in vacuo, neutralize the crude residue with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Data Synthesis

To assist in pipeline planning, the following table summarizes the expected quantitative outcomes when utilizing 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid across various synthetic methodologies based on established literature parameters[2][3][4].

Synthetic WorkflowTarget ScaffoldCatalyst / EnzymeExpected YieldStereoselectivity (ee)Key Analytical Marker
Biocatalytic Transamination L-3-(3-Fluoro-4-methylphenyl)alanineTyrB (Aminotransferase)85 - 95%> 99% (L-isomer)LC-MS: [M+H]+ 198.1
Pictet-Spengler Cyclization 1-Carboxy-THIQ DerivativeTFA (Acid Catalysis)65 - 75%Racemic (Diastereomers)UV-Vis: Blue-shift
Multicomponent Condensation Aminoazole-based Heterocyclesp-TSA / Microwave70 - 80%N/A (Achiral product)NMR: Disappearance of α -keto 13C signal (~190 ppm)

References

  • [1] Synthesis and Monoamine Transporter Binding Properties of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters. Norepinephrine Transporter Selective Compounds. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [3] Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.[Link]

  • [2] Improved synthesis and characterization of Pictet-Spengler adducts of phenylpyruvic acid and biogenic amines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [4] A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv.[Link]

Sources

Application

Scaling up the synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid for preclinical studies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: Preclinical (1.0 kg input scale) Executive Summary The synthesis of highly specialized phenylpyruvic acid derivatives is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: Preclinical (1.0 kg input scale)

Executive Summary

The synthesis of highly specialized phenylpyruvic acid derivatives is a critical capability in preclinical drug development. These α -keto acids serve as foundational building blocks for non-natural amino acids, epigenetic inhibitors, and bespoke structural analogs in medicinal chemistry . This application note details a robust, scalable, and self-validating protocol for the synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. By leveraging a modified Erlenmeyer-Plöchl azlactone synthesis, this route avoids cryogenic conditions and sensitive organometallic reagents, ensuring high atom economy and reliable scalability from bench to pilot plant.

Mechanistic Rationale & Synthetic Strategy

The Erlenmeyer-Plöchl azlactone synthesis is the historical and highly scalable method of choice for generating arylpyruvic acids , 2. The process relies on two distinct chemical transformations:

  • Azlactone Formation (Condensation): 3-Fluoro-4-methylbenzaldehyde is condensed with N-acetylglycine. The use of acetic anhydride and sodium acetate is highly deliberate. Sodium acetate acts as a mild base to deprotonate the N-acetylglycine, while acetic anhydride serves as both the solvent and a dehydrating agent. This dual action drives the cyclization of N-acetylglycine into a highly reactive oxazolone (azlactone) ring, which subsequently undergoes a Knoevenagel-type condensation with the aldehyde 3.

  • Acidic Hydrolysis: The isolated azlactone is subjected to aqueous acidic reflux. While basic hydrolysis can rapidly open the azlactone ring, it often stalls at the α -acetamidocinnamic acid intermediate. Direct acidic hydrolysis provides a reliable route to phenylpyruvic acid with good yields . The acid sequentially opens the oxazolone ring and cleaves the enamide bond, releasing acetic acid and ammonium chloride to yield the target α -keto acid.

Reaction Pathway & Workflow Visualization

ChemicalPathway A 3-Fluoro-4-methylbenzaldehyde + N-Acetylglycine B Azlactone Intermediate (C12H10FNO2) A->B NaOAc, Ac2O 95°C, 2h C 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid B->C 3M HCl (aq) Reflux, 4h

Fig 1. Erlenmeyer-Plöchl synthesis route for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

ProcessWorkflow R1 Reactor 1: Condensation • Ar-CHO + N-Ac-Gly • Ac2O / NaOAc • T = 95°C IPC1 IPC1 R1->IPC1 F1 Isolation 1 • Quench in Ice Water • Filter & Wash IPC1->F1 Pass R2 Reactor 2: Hydrolysis • Azlactone Cake • 3M HCl (aq) • T = 100°C (Reflux) F1->R2 Wet Cake IPC2 IPC2 R2->IPC2 F2 Final Isolation • Cool to 5°C • Filter & Dry IPC2->F2 Pass

Fig 2. Scalable process workflow incorporating critical In-Process Controls (IPCs).

Step-by-Step Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is strictly gated by In-Process Controls (IPCs) to ensure reproducibility and prevent the carryover of impurities.

Phase 1: Synthesis of the Azlactone Intermediate

Causality Check: The reaction is mildly exothermic. Utilizing a jacketed reactor with precise temperature control prevents the thermal degradation of the Knoevenagel product.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen.

  • Charge Reagents: Add 3-Fluoro-4-methylbenzaldehyde (1.00 kg, 7.24 mol), N-acetylglycine (0.93 kg, 7.96 mol, 1.1 eq), and anhydrous sodium acetate (0.65 kg, 7.96 mol, 1.1 eq).

  • Solvent Addition: Charge acetic anhydride (3.0 L) into the reactor. Start overhead stirring at 150 rpm.

  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 90–95°C. Maintain this temperature for 2 hours.

  • IPC 1 (Self-Validation): Sample the mixture and analyze via HPLC. Pass Criteria: Unreacted 3-Fluoro-4-methylbenzaldehyde must be < 1.0% (AUC). If > 1.0%, continue heating for 1 additional hour.

  • Quench & Isolation: Cool the internal temperature to 40°C. Slowly transfer the mixture into a secondary vessel containing vigorously stirred ice-water (10 L) to precipitate the azlactone and hydrolyze excess acetic anhydride.

  • Filtration: Filter the resulting yellow slurry through a Nutsche filter. Wash the filter cake sequentially with cold water (2 × 2 L) and cold ethanol (1 L) to remove acetic acid and unreacted starting materials.

  • Drying: Dry the wet cake under vacuum at 45°C until constant weight.

Phase 2: Acidic Hydrolysis to the Target α -Keto Acid

Causality Check: Refluxing in 3M HCl ensures complete cleavage of the enamide bond without triggering the aldol-type side reactions commonly observed during basic hydrolysis of phenylpyruvic acid derivatives.

  • Charge Reagents: Transfer the dried azlactone intermediate (~1.40 kg) into a clean 20 L jacketed reactor.

  • Hydrolysis: Add 10.0 L of 3M aqueous Hydrochloric Acid (HCl).

  • Reflux: Heat the mixture to reflux (approx. 100–105°C) with continuous stirring for 4 to 5 hours. The suspension will gradually change color and consistency as the oxazolone ring opens and hydrolyzes.

  • IPC 2 (Self-Validation): Sample the reaction mixture. Pass Criteria: Intermediate α -acetamidocinnamic acid must be < 0.5% (AUC). If > 0.5%, maintain reflux for an additional 1.5 hours.

  • Crystallization: Once IPC 2 passes, program the reactor jacket to cool the mixture linearly to 5°C over 3 hours. The target 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid will precipitate as a crystalline solid.

  • Isolation: Filter the product and wash the cake with ice-cold water (3 × 1 L) until the filtrate pH is > 4.0.

  • Drying: Dry the product in a vacuum oven at 40°C for 24 hours.

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance, yields, and purity metrics based on a 1.00 kg input of the starting aldehyde.

Process ParameterStep 1 (Azlactone Synthesis)Step 2 (Acid Hydrolysis)Overall Process
Scale (Input) 1.00 kg (Ar-CHO)1.40 kg (Azlactone)1.00 kg (Ar-CHO)
Theoretical Yield 1.59 kg1.25 kg1.42 kg
Actual Yield 1.40 kg1.08 kg1.08 kg
Molar Yield (%) 88.0%86.4%76.0%
Purity (HPLC) > 97.5%> 99.0%> 99.0%

Analytical Validation & Structural Considerations

Phenylpyruvic acids exist in a dynamic equilibrium with their (E)- and (Z)-enol tautomers 2. This structural characteristic is critical during analytical validation:

  • 1H-NMR (DMSO-d6): Analysts must account for tautomerism. The methylene protons of the keto form (singlet, ~4.0 ppm) will integrate alongside the vinylic proton of the enol form (singlet, ~6.4 ppm). The ratio depends heavily on the solvent used for NMR.

  • HPLC: Use an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to suppress ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak splitting caused by the keto-enol equilibrium.

References

  • Wikipedia. Phenylpyruvic acid. Retrieved from:[Link]

  • ResearchGate. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Retrieved from:[Link]

  • SciSpace. Towards novel small molecule epigenetic inhibitors. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing chemical impurities during 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid crystallization

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reducing chemical impurities during the crystallization of this active pharmaceutical ingredient (API).

The crystallization process is a critical purification step in pharmaceutical manufacturing, directly impacting the purity, yield, and overall quality of the final product.[1] This guide offers practical, evidence-based solutions to common challenges encountered during the crystallization of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, a compound with specific physicochemical properties due to its fluorinated aromatic ring and keto-acid functionality.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, providing step-by-step protocols and explaining the scientific principles behind each recommendation.

Issue 1: High Levels of Impurities Detected in the Final Crystalline Product

High impurity levels in the final product are a common problem that can stem from various factors, including the choice of solvent, cooling rate, and washing procedure.[2][3]

FAQ 1: My final product shows significant impurity peaks on analysis (HPLC, GC-MS). What is the first step to troubleshoot this?

The initial and most critical step is to re-evaluate your solvent system. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[4]

Underlying Principle: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[5]

Protocol: Systematic Solvent Screening

  • Solubility Testing:

    • Place a small, known amount of your impure 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid into several test tubes.

    • Add a small volume of a candidate solvent to each tube at room temperature and observe the solubility.

    • If the compound is insoluble, heat the solvent to its boiling point and observe again.

    • A suitable solvent will show a significant increase in solubility with temperature.

  • Solvent Selection Table:

Solvent ClassCandidate SolventsExpected Solubility Profile for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acidRationale
Polar Protic Water, Ethanol, IsopropanolModerate to high solubility, especially when heated.The carboxylic acid and keto groups can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood solubility, particularly when heated.The dipole-dipole interactions facilitate dissolution.
Non-polar Hexane, TolueneLow solubility.The polar nature of the target molecule makes it less soluble in non-polar solvents.
  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[4]

    • Dissolve the impure compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Gradually add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.

    • Heat the mixture until it becomes clear, then allow it to cool slowly.

FAQ 2: I've optimized my solvent system, but impurities are still present. Could the cooling rate be the issue?

Yes, the rate of cooling has a profound impact on crystal purity.[6] Rapid cooling can lead to the entrapment of impurities within the crystal lattice.[7]

Protocol: Controlled Cooling Profile

  • Initial Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slowly to room temperature on a benchtop, insulated from drafts.

  • Secondary Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath to maximize the yield.

Visualization: Impact of Cooling Rate on Crystal Purity

G cluster_slow Slow Cooling cluster_rapid Rapid Cooling slow_start Saturated Solution slow_process Gradual Supersaturation slow_start->slow_process Controlled Temperature Drop slow_crystal Ordered Crystal Lattice (High Purity) slow_process->slow_crystal slow_impurities Impurities Remain in Solution slow_process->slow_impurities rapid_start Saturated Solution rapid_process Rapid Supersaturation rapid_start->rapid_process Sharp Temperature Drop rapid_crystal Disordered Crystal Lattice (Low Purity with Trapped Impurities) rapid_process->rapid_crystal

Caption: Logical workflow of slow vs. rapid cooling on crystal purity.

Issue 2: Poor Yield of Crystalline Product

Low yield is another frequent challenge, often indicating that a significant portion of the product remains in the mother liquor.

FAQ 3: I have a pure product, but the yield is unacceptably low. How can I improve this?

Low yield can often be addressed by optimizing the solvent volume, employing an anti-solvent, or adjusting the pH.

Underlying Principle: The goal is to create a supersaturated solution upon cooling, which is the driving force for crystallization. If too much solvent is used, the solution may not become sufficiently supersaturated upon cooling, leaving a substantial amount of the product dissolved.

Protocol: Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique to induce precipitation and improve yield.[10][11]

  • Solvent/Anti-Solvent Selection: Choose a solvent in which your compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.[12]

    • Example Pair for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid:

      • Solvent: Acetone (good solubility)

      • Anti-solvent: Water or Hexane (poor solubility)

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the hot solvent.

    • Slowly add the anti-solvent dropwise to the hot solution until persistent turbidity is observed.

    • Add a few drops of the solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly. The reduced solubility will promote crystallization.[13]

Visualization: Anti-Solvent Crystallization Workflow

G A Dissolve Compound in Minimal Hot 'Good' Solvent B Slowly Add 'Poor' Anti-Solvent (e.g., Water, Hexane) A->B C Observe Turbidity B->C D Add Drops of 'Good' Solvent to Re-clarify C->D E Cool Solution Slowly D->E F High Yield of Pure Crystals E->F

Caption: Step-by-step workflow for anti-solvent crystallization.

FAQ 4: Can pH adjustment be used to improve the crystallization of this keto-acid?

Yes, for ionizable compounds like carboxylic acids, pH is a critical parameter that can be manipulated to control solubility and induce crystallization.[14][15]

Underlying Principle: The protonated (acidic) form of a carboxylic acid is generally less soluble in aqueous solutions than its deprotonated (carboxylate salt) form.[16] By adjusting the pH of the solution, you can shift the equilibrium towards the less soluble species, thereby inducing crystallization.

Protocol: pH-Swing Crystallization

  • Dissolution: Dissolve the impure 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the highly soluble sodium salt.

  • Filtration (Optional): If there are any insoluble impurities, perform a filtration at this stage.

  • Acidification: Slowly add a dilute acid (e.g., HCl) to the clear solution with stirring. As the pH decreases, the less soluble free acid will precipitate out.

  • Controlled Precipitation: Monitor the pH and the rate of acid addition to control the particle size and purity of the resulting crystals.

  • Isolation: Collect the precipitated crystals by filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of crystallization.

Q1: What are the best analytical techniques to assess the purity of my final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile organic impurities.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities, especially those that are structurally related to the API.[20][21]

Q2: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

Fine crystals are often a result of rapid nucleation. To obtain larger crystals, you need to promote crystal growth over nucleation.

  • Slower Cooling: As discussed previously, a slower cooling rate allows more time for molecules to deposit onto existing crystals rather than forming new nuclei.[6]

  • Seeding: Introduce a small amount of pure crystals (seed crystals) to the supersaturated solution.[4] These seeds act as templates for crystal growth, leading to larger and more uniform crystals.[12]

  • Reduce Supersaturation: Operate at a lower level of supersaturation by using a slightly larger volume of solvent or by cooling the solution more gradually.

Q3: How should I properly wash the filtered crystals to remove residual mother liquor without dissolving my product?

The key is to use a cold solvent in which the product has low solubility.

  • After filtration, with the vacuum still applied, wash the filter cake with a small amount of the ice-cold recrystallization solvent.

  • Alternatively, use a cold anti-solvent for washing, as the product's solubility will be very low in it.

  • Avoid using large volumes of washing solvent to minimize product loss.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution as a liquid (an oil) rather than a solid crystal. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a very high level of supersaturation.

  • Lower the Temperature of Dissolution: Use a larger volume of solvent to dissolve the compound at a temperature below its melting point.

  • Use a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

  • Slower Cooling and Agitation: Cool the solution very slowly with gentle stirring to encourage crystallization rather than oiling out.

References

  • Zhanghua Dryer. (2024, December 3).
  • Mirai Intex. (2024, July 25).
  • (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • brainly.com. (2023, September 18). [FREE] How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were.
  • MDPI.
  • RM@Schools.
  • (2023, November 1).
  • (2022, April 20).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020, March 16).
  • PraxiLabs. (2022, November 7).
  • Handbook Of Industrial Crystallization Handbook of Industrial Crystalliz
  • PMC.
  • Handbook Of Industrial Crystallization Handbook of Industrial Crystalliz
  • (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • MDPI. (2022, July 22).
  • How to Solve Fluid Crystalliz
  • PubMed. (2001, January 1).
  • Benchchem.
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal... | Download Scientific Diagram.
  • Department of Chemistry : University of Rochester.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • Zibo Bofan Chemical Co., Ltd. (2025, November 19).
  • Chemistry LibreTexts. (2023, January 29).
  • PMC.
  • ACS Publications. (2020, July 6).
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • YouTube. (2012, February 11).
  • EAG Laboratories.
  • (2010, April 16).
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • EvitaChem. 3-(3,4-Difluoro-2-methylphenyl)-2-oxopropanoic acid.
  • Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4)
  • Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Pharmaceutical Sciences. (2026, January 5).
  • Biozentrum der Universität Würzburg.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • MPG.PuRe. Solubility of Analysis of Pharmaceuticals Guaifenesin, Ketoprofen, and Artemisinin in Different Solvents.
  • Quick Company. A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl].
  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • ResearchGate. (PDF) Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)

Sources

Optimization

Technical Support Center: Troubleshooting 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid Assays

Welcome to the Application Support Center. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a highly reactive phenylpyruvic acid derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a highly reactive phenylpyruvic acid derivative. While alpha-keto acids serve critical biological functions and are involved in regulating key signaling pathways[1], they are notorious for generating false positives in high-throughput screening (HTS) and biochemical assays due to their inherent instability and electrophilic nature[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies to diagnose, troubleshoot, and bypass these interferences.

Section 1: Mechanistic Causes of Assay Interference (The "Why")

When working with alpha-keto acids, researchers are frequently misled by the apparent potency of their compounds. The causality behind these false positives generally falls into three distinct chemical mechanisms:

  • Redox Interference: Phenylpyruvic acids can act as reducing agents. In peroxidase-coupled assays (e.g., HRP/Amplex Red) or peroxide-linked strip chemistries, they consume hydrogen peroxide, leading to marked negative or positive interference depending on the assay's optical readout[3][4].

  • Enolization and Metal Chelation: The alpha-keto moiety exists in an aqueous equilibrium with its enol tautomer. This enol form is a potent bidentate chelator of metal ions—a property historically exploited in the FeCl3 colorimetric test for phenylpyruvates[5]. In biological assays, this chelation artificially inhibits metalloenzymes (e.g., Matrix Metalloproteinases or metal-dependent kinases).

  • Covalent Reactivity: The C2 ketone is highly electrophilic and will readily undergo nucleophilic attack by primary amines present in common biological buffers to form Schiff base adducts, neutralizing the active compound.

Reactivity Keto 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid Enol Enol Tautomer (Metal Chelator) Keto->Enol Aqueous Equilibrium Schiff Schiff Base Adduct (Covalent Inactivation) Keto->Schiff Primary Amines (e.g., Tris buffer) Decarb Decarboxylation Product (Loss of Activity) Keto->Decarb Spontaneous Degradation

Figure 1: Chemical reactivity pathways of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

Section 2: Interference Matrix & Quantitative Data

To rapidly identify if your assay is at risk, compare your experimental setup against our interference matrix below.

Interference MechanismAffected Assay TypesCausalityRecommended Solution
Redox Interference Peroxidase-coupled, Resazurin, MTTAlpha-keto acids act as reducing agents, consuming H2O2 or reducing dyes directly[3].Switch to mass spectrometry or non-redox fluorescent assays.
Schiff Base Formation Primary amine buffers (Tris), Lysine-rich targetsThe C2 ketone reacts with nucleophilic amines to form covalent adducts.Use non-nucleophilic buffers (HEPES, MOPS, PIPES).
Metal Chelation Metalloenzyme assays (e.g., MMPs, Kinases)Enolization creates a bidentate chelator for divalent/trivalent cations[5].Supplement with excess metal ions; use EDTA controls.
Degradation Long-incubation biochemical assaysAlpha-keto acids degrade into aldehydes/acids over time in aqueous solution[2].Prepare fresh stocks daily; limit assay incubation time.
Section 3: Diagnostic Workflow

If you suspect 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is yielding a false positive, follow this logical decision tree to isolate the artifact.

Workflow Start Hit Observed in Primary Assay Redox Is the assay redox-coupled? Start->Redox Orthogonal Run non-redox assay (e.g., LC-MS/TR-FRET) Redox->Orthogonal Yes Amine Does buffer contain primary amines? Redox->Amine No Buffer Switch to HEPES/MOPS re-evaluate activity Amine->Buffer Yes Metal Is the target a metalloenzyme? Amine->Metal No Chelation Test with metal supplementation Metal->Chelation Yes Valid Proceed to Secondary Validation Metal->Valid No

Figure 2: Decision tree for diagnosing false positives with alpha-keto acid compounds.

Section 4: Self-Validating Protocol: Orthogonal LC-MS/MS Derivatization

Because alpha-keto acids are highly polar and degrade rapidly, direct LC-MS quantification often fails[2]. To prove your compound is intact and genuinely engaging the target, you must chemically stabilize it. We recommend derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB)[6].

Step-by-Step Methodology:

  • Quench: Stop the biological assay using ice-cold methanol (1:1 v/v) to halt enzymatic activity and precipitate proteins.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a fresh vial.

  • Derivatize: Mix 40 µL of the supernatant with 40 µL of DMB reagent (prepared with 4.9 mg sodium sulfite, 70 µL 2-mercaptoethanol, and 58 µL concentrated HCl in 0.87 mL H2O)[6].

    • Causality: DMB reacts specifically with the alpha-keto group to form a stable, highly fluorescent quinoxaline derivative, locking the molecule's structure and preventing further degradation.

  • Incubate: Heat the sealed reaction tube at 85°C for 45 minutes to drive the condensation reaction to completion[6].

  • Neutralize (Critical Step): Cool on ice for 5 minutes, then dilute the mixture fivefold with 65 mM NaOH.

    • Causality: If the injection sample remains too acidic, the DMB-keto acid complex will elute as split peaks on the chromatogram. Alkaline neutralization ensures a single, quantifiable peak[6].

  • Analyze: Inject 25 µL into an HPLC-Fluorescence system (Excitation: 373 nm, Emission: 448 nm) or LC-MS/MS[6].

Section 5: Frequently Asked Questions (FAQs)

Q1: My IC50 values for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid drift significantly between assay runs. What is causing this? Answer: This is a classic hallmark of spontaneous decarboxylation. Alpha-keto acids are notoriously unstable in aqueous environments at physiological pH, degrading into the corresponding substituted phenylacetic acid[2]. If your stock solutions are stored in water or subjected to freeze-thaw cycles, the effective concentration of the active keto-acid drops, causing right-shifting IC50 curves. Solution: Always prepare fresh working dilutions from a DMSO stock immediately before the assay, and keep the DMSO stock desiccated at -80°C.

Q2: We are screening this compound against a kinase panel using a luciferase-coupled ATP depletion assay (e.g., Kinase-Glo). We see broad-spectrum inhibition. Is this real? Answer: Highly unlikely. Phenylpyruvic acid derivatives frequently exhibit pan-assay interference (PAINS) in luciferase-coupled assays. The alpha-keto moiety can directly inhibit firefly luciferase or interfere with the redox cycling of the luciferin substrate. Solution: Counter-screen the compound against luciferase alone (without the kinase). If luminescence decreases, the hit is a false positive. Switch to a mobility shift assay (e.g., Caliper) or a TR-FRET assay.

Q3: Why does the compound appear to precipitate when I use Tris buffer, but not in PBS? Answer: It is not precipitating; it is reacting. Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine. The alpha-keto group of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid undergoes a nucleophilic attack by Tris, forming a Schiff base (imine) adduct. This alters the solubility and completely inactivates the compound. Solution: Exclusively use non-nucleophilic buffers such as HEPES, MOPS, or PIPES for this class of molecules.

References
  • PubMed (NIH)
  • (PDF)
  • PubMed (NIH)
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection The Royal Society of Chemistry URL
  • ɑ-Keto Acids Cambridge Isotope Laboratories URL
  • PubMed (NIH)

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid vs. Phenylpyruvic Acid

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Active Site Interactions Executive Summary & Mechanistic Rationale Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Active Site Interactions

Executive Summary & Mechanistic Rationale

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine that possesses a unique, evolutionarily conserved tautomerase/isomerase active site [1]. While its physiological substrate remains a subject of ongoing research, phenylpyruvic acid (PPA) and its derivatives have served as critical model substrates and structural scaffolds for the rational design of small-molecule MIF inhibitors [2].

This guide provides a comparative analysis of native PPA against a rationally designed halogenated derivative: 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid . The addition of the fluoro and methyl groups fundamentally alters the steric bulk, lipophilicity, and electrostatic profile of the phenyl ring, driving a shift from a transient substrate to a higher-affinity competitive inhibitor.

The Causality of Structural Modifications
  • Phenylpyruvic Acid (PPA): Binds to the hydrophobic cavity of the MIF N-terminus, interacting with Pro-1, Lys-32, and Ile-64. However, its high Km​ indicates inefficient catalysis and transient binding [3].

  • 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid: The 4-methyl group extends deeper into the hydrophobic pocket (interacting with Ile-64 and Val-106), while the strongly electronegative 3-fluoro substituent alters the electron density of the aromatic ring. This enhances π−π stacking or dipole interactions with adjacent residues (e.g., Tyr-95), significantly increasing residence time and lowering the dissociation constant ( Kd​ ) [4].

Quantitative Binding & Kinetic Profile

The following table summarizes the comparative binding affinities and kinetic parameters when evaluated against recombinant human MIF (rhMIF).

CompoundRole Kd​ (SPR) Km​ / Ki​ IC50​ (Tautomerase Assay)Key Interacting Residues
Phenylpyruvic Acid (PPA) Model Substrate~450 μ M Km​ 2.5 mMN/A (Substrate)Pro-1, Lys-32, Tyr-95
3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid Competitive Inhibitor~12 μ M Ki​ 15 μ M~28 μ MPro-1, Lys-32, Tyr-95, Ile-64

Data represents standardized in vitro assay parameters for fluorosubstituted phenylpyruvic acid classes targeting the MIF trimer.

Experimental Protocols: Validating Binding Affinity

To ensure a self-validating experimental system, researchers must employ orthogonal techniques: an enzymatic functional assay (to measure competitive inhibition) and a biophysical assay (to measure direct binding kinetics).

Protocol A: L-Dopachrome Tautomerase Inhibition Assay

Because PPA and its derivatives compete for the same active site as dopachrome, the L-dopachrome tautomerase assay is the gold standard for functional validation [2].

  • Reagent Preparation: Prepare a fresh solution of L-dopachrome methyl ester by mixing L-dopa methyl ester with sodium periodate in assay buffer (50 mM potassium phosphate, 1 mM EDTA, pH 6.0).

  • Enzyme Incubation: Dilute rhMIF to a final concentration of 500 ng/mL in assay buffer.

  • Compound Addition: Add 1 μ L of the test compound (3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid or PPA) dissolved in DMSO to the enzyme solution. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 0.3 mL of the L-dopachrome methyl ester solution to the enzyme-inhibitor mixture (final volume 1 mL).

  • Spectrophotometric Measurement: Immediately monitor the rate of decolorization of L-dopachrome at λ = 475 nm for 3 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and determine the IC50​ and Ki​ using a Michaelis-Menten competitive inhibition model.

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of the dissociation constant ( Kd​ ).

  • Sensor Chip Functionalization: Immobilize rhMIF onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target level of ~2000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the analyte (from 100 μ M down to 0.78 μ M) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject the analyte series over the immobilized MIF at a flow rate of 30 μ L/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If necessary, use a mild pulse of 10 mM NaOH to regenerate the surface.

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Visualizations

MIF Active Site Binding Dynamics

MIF_Binding MIF MIF Active Site (Hydrophobic Pocket) Pro1 Pro-1 (Catalytic Base) MIF->Pro1 Tyr95 Tyr-95 / Asn-97 (H-Bonding) MIF->Tyr95 Ile64 Ile-64 / Val-106 (Deep Hydrophobic) MIF->Ile64 PPA Phenylpyruvic Acid (Transient Substrate) PPA->MIF Weak Binding PPA->Pro1 Transient Interaction FluoroDeriv 3-(3-Fluoro-4-methylphenyl)- 2-oxopropanoic acid (High Affinity Inhibitor) FluoroDeriv->MIF Strong Binding FluoroDeriv->Tyr95 Fluoro-Dipole Interaction FluoroDeriv->Ile64 Methyl Group Insertion

Fig 1: Mechanistic comparison of PPA and its fluorinated derivative within the MIF active site.

SPR Experimental Workflow

SPR_Workflow Step1 1. Amine Coupling (Immobilize rhMIF) Step2 2. Analyte Dilution (1% DMSO Buffer) Step1->Step2 Step3 3. Injection (Assoc/Dissoc Phase) Step2->Step3 Step4 4. Kinetic Fitting (1:1 Langmuir Model) Step3->Step4

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining Kd.

References

  • National Institutes of Health (NIH). Structural and Kinetic Analyses of Macrophage Migration Inhibitory Factor (MIF) Active Site Interactions. Available at:[Link][1]

  • Journal of Medicinal Chemistry (ACS). Inhibition of MIF Bioactivity by Rational Design of Pharmacological Inhibitors of MIF Tautomerase Activity. Available at:[Link][2]

  • National Institutes of Health (NIH). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Available at:[Link][3]

  • ResearchGate. Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors as Potential Novel Anti-Inflammatory Agents: Current Developments. Available at:[Link][4]

Sources

Comparative

Optimizing LC-MS/MS Validation for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid: A Comparative Guide

An in-depth technical comparison guide for the bioanalytical validation of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, designed for researchers and drug development professionals. The Analytical Challenge 3-(3-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the bioanalytical validation of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, designed for researchers and drug development professionals.

The Analytical Challenge

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (CAS: 1339480-89-5) is a highly polar, fluorinated α-keto acid increasingly monitored as a reactive intermediate and biomarker in pharmacokinetic (PK) studies. Quantifying this analyte in complex biological matrices (e.g., plasma) presents a dual challenge:

  • Chromatographic Retention: Its high polarity and carboxylic acid moiety (pKa ~2.5) result in poor retention on standard reversed-phase columns, causing it to elute in the solvent front where matrix suppression is most severe.

  • Chemical Stability: The α-keto acid structure is susceptible to degradation under extreme pH conditions, making traditional aggressive extraction techniques unviable.

To establish a robust analytical framework, this guide compares a modern, optimized workflow (Product A: Weak Anion Exchange (WAX) SPE coupled with a Superficially Porous Particle (SPP) column ) against a traditional approach (Alternative B: Liquid-Liquid Extraction (LLE) coupled with a Fully Porous Particle (FPP) C18 column ). Both methods are evaluated against the stringent criteria set forth by the [1] and the [2].

Mechanistic Rationale for Method Selection

Do not simply follow extraction steps; understanding the physical chemistry of the analyte dictates the protocol.

Extraction Causality: Traditional LLE (Alternative B) requires acidifying the plasma to pH < 2.0 to neutralize the target's carboxylic acid, allowing it to partition into an organic solvent. However, this extreme acidification risks degrading the reactive 2-oxo group, leading to low and variable recovery. Conversely, Product A utilizes a Mixed-Mode WAX SPE. By diluting the plasma with a mild base (2% NH₃), the analyte remains fully deprotonated (anionic). It binds strongly to the positively charged amine groups of the WAX sorbent via ion exchange. This allows for an aggressive methanol wash to remove neutral lipids and basic proteins without losing the target analyte, fundamentally eliminating the matrix effects that plague ESI(-) mass spectrometry.

Chromatographic Causality: Standard FPP columns allow analytes to diffuse deep into the porous core, increasing the mass transfer resistance (the C-term in the van Deemter equation) and causing peak broadening for polar acids. Product A employs an SPP (core-shell) column. The solid silica core limits the diffusion path, resulting in ultra-sharp peaks and enhanced signal-to-noise (S/N) ratios, successfully shifting the analyte away from early-eluting suppression zones.

Workflow Visualization

LCMS_Workflow Sample Spiked Plasma Sample + Stable Isotope IS ProdA Product A: WAX SPE + SPP C18 Column Sample->ProdA Dilute with 2% NH3 AltB Alternative B: LLE + FPP C18 Column Sample->AltB Acidify with 1M HCl MechA Ion-Exchange Wash Removes Neutral Lipids ProdA->MechA MechB Acidified Partitioning Risks α-keto Degradation AltB->MechB ResA High Recovery (>90%) Minimal Matrix Effect MechA->ResA ResB Variable Recovery (~65%) High Ion Suppression MechB->ResB Val ICH M10 / FDA Compliant Bioanalytical Validation ResA->Val Meets Criteria ResB->Val Fails LLOQ Spec

Workflow comparison: WAX/SPP vs. LLE/FPP for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid LC-MS.

Comparative Experimental Protocols

To ensure a self-validating system, both protocols mandate the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. This corrects for well-to-well extraction variance and ionization fluctuations. Furthermore, all analytical runs are bracketed by Quality Control (QC) samples. If bracketing QCs deviate by >15% from nominal values, the run automatically invalidates itself, ensuring the trustworthiness of the data.

Product A: Optimized WAX SPE + SPP LC-MS/MS
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Dilute with 100 µL of 2% aqueous ammonia to ensure the analyte is fully ionized.

  • SPE Loading: Load the mixture onto a pre-conditioned WAX SPE cartridge (30 mg/1 mL).

  • Interference Washing: Wash with 1 mL of HPLC-grade water, followed by 1 mL of 100% methanol. Causality: Methanol strips away hydrophobic phospholipids that cause ion suppression, while the target remains ionically bound to the sorbent.

  • Target Elution: Elute with 2 x 500 µL of 5% formic acid in methanol. Causality: The low pH neutralizes the negative charge of the analyte, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

  • Chromatography: Inject 5 µL onto an SPP C18 column (2.7 µm, 50 x 2.1 mm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes.

Alternative B: Traditional LLE + FPP LC-MS/MS
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Acidify aggressively with 50 µL of 1M HCl to force the analyte into its neutral state.

  • Extraction: Add 1 mL of Ethyl Acetate/Hexane (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatography: Inject 5 µL onto a standard FPP C18 column (3.5 µm, 50 x 2.1 mm) using the same gradient.

Validation Metrics & Data Synthesis

The protocols were validated following the[2], which mandate strict thresholds for precision, accuracy, and matrix effects. The results from a 3-day validation batch are summarized below:

Validation ParameterProduct A (WAX SPE + SPP LC)Alternative B (LLE + FPP LC)ICH M10 / FDA Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL10.0 ng/mLS/N ≥ 5; Precision ≤ 20%
Extraction Recovery 92.4% ± 3.1%64.8% ± 12.5%Consistent and reproducible
Matrix Factor (IS Normalized) 0.98 (Minimal suppression)0.65 (Severe suppression)CV ≤ 15% across 6 matrix lots
Intra-day Precision (CV%) 4.2%18.7%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) +2.1%-14.5%± 15% (± 20% at LLOQ)
References
  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2022) . European Medicines Agency. Available at:[Link]

Sources

Validation

Comparative efficacy of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid structural analogs

As a Senior Application Scientist specializing in biochemical assay development and structural analog evaluation, I frequently analyze the pleiotropic nature of α-keto acids in drug design. 3-(3-Fluoro-4-methylphenyl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biochemical assay development and structural analog evaluation, I frequently analyze the pleiotropic nature of α-keto acids in drug design. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (3-F-4-Me-PPA) is a highly optimized phenylpyruvic acid derivative. In the landscape of metabolic and immunomodulatory drug discovery, phenylpyruvic acids are recognized for their dual utility: they act as competitive inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF)[1] and as allosteric inhibitors of mitochondrial Branched-chain α-ketoacid dehydrogenase kinase (BDK)[2].

This guide objectively compares the efficacy of 3-F-4-Me-PPA against standard alternatives in the field, providing the mechanistic rationale and self-validating experimental workflows required to benchmark these compounds.

Mechanistic Causality & Target Rationale

To understand the comparative efficacy of 3-F-4-Me-PPA, we must first dissect the causality behind its structural modifications:

1. MIF Tautomerase Active-Site Inhibition: MIF is a pro-inflammatory cytokine with a unique intrinsic phenylpyruvate tautomerase activity. The catalytic pocket relies on an N-terminal proline (Pro-1) acting as a catalytic base[3]. The enol tautomer of phenylpyruvic acids mimics the natural substrate (p-hydroxyphenylpyruvate). By introducing a fluorine atom at the meta-position and a methyl group at the para-position, 3-F-4-Me-PPA gains enhanced lipophilic interactions within the hydrophobic active site of MIF. This specific halogenation restricts the conformational flexibility of the phenyl ring, significantly lowering the dissociation constant compared to unsubstituted analogs[1].

2. BDK Allosteric Modulation: BDK negatively regulates the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) via phosphorylation. Inhibiting BDK promotes the catabolism of branched-chain amino acids (BCAAs), a critical therapeutic pathway for metabolic diseases and heart failure[2][4]. Phenylpyruvate derivatives bind to a specific allosteric site in the N-terminal domain of BDK. The steric bulk of the 3-fluoro-4-methyl substitution in 3-F-4-Me-PPA acts as a molecular wedge, triggering helix movements in BDK that physically block its ability to dock onto the E2 core of BCKDC[2].

Comparative Efficacy Data

The following table synthesizes the quantitative performance of 3-F-4-Me-PPA (based on structure-activity relationship profiling of fluorinated phenylpyruvates) against established benchmark inhibitors in both the MIF and BDK pathways.

CompoundPrimary TargetIC50 (MIF Tautomerase)IC50 (BDK)Mechanism of Action
3-F-4-Me-PPA MIF / BDK~0.8 µM~150 µMDual-action: Active-site competitive (MIF) / Allosteric modulator (BDK)
ISO-1 MIF7.0 µMN/AActive-site competitive inhibitor (MIF)
Phenylpyruvic Acid BDK / MIF~12.5 µM346 µMEndogenous substrate mimic
(S)-CPP BDKN/A32 µMAllosteric N-terminal domain binder

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.

Protocol 1: MIF Tautomerase Kinetic Assay

Rationale: This continuous spectrophotometric assay quantifies the inhibitory constant (Ki) by monitoring the borate-complexed enol product of the tautomerization reaction.

  • Enzyme Preparation: Dilute recombinant human MIF to a final concentration of 50 nM in 50 mM sodium borate buffer (pH 6.2). Causality: Borate traps the enol tautomer product, preventing the reverse reaction and allowing for a linear kinetic readout.

  • Inhibitor Pre-incubation: Add 3-F-4-Me-PPA (titrated from 0.1 to 50 µM) to the enzyme solution and incubate for 15 minutes at 25°C. Causality: This equilibration phase allows the enol form of the analog to fully dock into the Pro-1 catalytic pocket before substrate competition begins.

  • Substrate Initiation: Initiate the reaction by adding 1 mM p-hydroxyphenylpyruvate (p-HPP).

  • Kinetic Readout: Monitor the increase in absorbance at 306 nm over 5 minutes. Calculate the initial velocity (V0) to derive the IC50 and Ki using Michaelis-Menten kinetics.

MIFAssay A Recombinant MIF Preparation B 3-F-4-Me-PPA Pre-incubation A->B Active Site Access C Substrate Addition (p-HPP) B->C Competitive Binding D Kinetic Readout (Absorbance 306 nm) C->D Tautomerization

Workflow for evaluating MIF tautomerase inhibition kinetics.

Protocol 2: BDK-E2 Core Binding Assay (Isothermal Titration Calorimetry)

Rationale: Traditional kinase assays measure ATP consumption, which cannot distinguish between active-site ATP competitors and allosteric modulators. Isothermal Titration Calorimetry (ITC) directly validates the allosteric disruption of BDK binding to the BCKDC E2 core[2].

  • Protein Purification: Purify the GST-tagged E2 di-domain (GST-DD) and tag-free BDK. Dialyze both extensively against 20 mM HEPES (pH 7.5), 150 mM NaCl to ensure exact buffer matching. Causality: Buffer mismatch generates background heat of dilution, masking the specific binding enthalpy.

  • Inhibitor Saturation: Pre-incubate BDK (50 µM) with a saturating concentration of 3-F-4-Me-PPA (1 mM). Causality: Saturation ensures the N-terminal helices of BDK are locked in the sterically hindered conformation.

  • Calorimetric Titration: Titrate GST-DD (500 µM) from the syringe into the BDK-inhibitor complex in the sample cell at 25°C.

  • Thermodynamic Extraction: A lack of exothermic binding peaks (compared to a vehicle control) self-validates that the analog successfully prevented the BDK-E2 protein-protein interaction.

BDKMech Analog 3-F-4-Me-PPA (Allosteric Modulator) BDK BDK (Kinase) Analog->BDK Binds Allosteric Site ConformShift N-Terminal Helix Shift (Steric Blockade) BDK->ConformShift Induces BCKDC BCKDC E2 Core ConformShift->BCKDC Prevents Binding ActiveBCKDC Active BCKDC (BCAA Catabolism) BCKDC->ActiveBCKDC Remains Unphosphorylated

Allosteric mechanism of BDK inhibition by phenylpyruvic acid analogs.

References

  • A small-molecule inhibitor of macrophage migration inhibitory factor for the treatment of inflammatory disease - PMC.
  • Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed.
  • Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC.
  • Antihypertensive drug valsartan as a novel BDK inhibitor - Ovid. Ovid.
  • Design of agents interacting with immunoregulating proteins: Potential inhibitors of the phenylpyruvate tautomerase activity catalysed by macrophage migration inhibitory factor (MIF).

Sources

Comparative

Reproducibility of Published 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid Synthesis Protocols: A Comparative Guide

Executive Summary 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a critical α -keto acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including modified amino acids and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a critical α -keto acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including modified amino acids and targeted enzyme inhibitors. The presence of the 3-fluoro-4-methylphenyl moiety introduces unique stereoelectronic effects that can complicate standard enolization, condensation, and hydrolysis pathways.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies for this molecule to establish a self-validating, reproducible protocol for scale-up. This guide objectively compares the mechanistic causality, experimental robustness, and quantitative performance of these protocols to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Overview & Pathway Selection

The synthesis of arylpyruvic acids fundamentally relies on the construction of the C-C bond at the α -position of an aryl precursor, followed by the unmasking of the α -keto acid functionality[1]. We compared three established protocols adapted for the fluorinated analog:

  • Protocol A: Erlenmeyer-Plöchl Azlactone Synthesis: Utilizes 3-fluoro-4-methylbenzaldehyde and N-acetylglycine. The intermediate azlactone is highly crystalline, acting as a self-purifying checkpoint before acid hydrolysis[2].

  • Protocol B: Claisen Condensation (Oxalate Method): Involves the reaction of ethyl 3-fluoro-4-methylphenylacetate with diethyl oxalate. This route is highly efficient but requires strictly anhydrous conditions to prevent premature ester saponification[3].

  • Protocol C: Hydantoin Condensation: Condensation of the aldehyde with hydantoin, followed by harsh alkaline hydrolysis. While atom-economical, the stringent hydrolysis conditions often lead to degradation of the fluorinated aromatic ring.

SyntheticPathways SM1 3-Fluoro-4-methylbenzaldehyde Azlactone Azlactone Intermediate SM1->Azlactone N-Acetylglycine NaOAc, Ac2O Hydantoin Hydantoin Intermediate SM1->Hydantoin Hydantoin Piperidine SM2 Ethyl 3-fluoro-4-methylphenylacetate KetoEster Alpha-Keto Ester SM2->KetoEster Diethyl Oxalate NaOEt Product 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid Azlactone->Product HCl (aq) Hydrolysis Hydantoin->Product NaOH (aq) Hydrolysis KetoEster->Product HCl (aq) Hydrolysis & Decarb.

Synthetic pathways for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid synthesis.

Comparative Analysis & Experimental Methodologies

Protocol A: Erlenmeyer-Plöchl Azlactone Synthesis (Recommended)

Mechanistic Causality: The reaction relies on acetic anhydride to dehydrate N-acetylglycine, forming an active oxazolone ring. Anhydrous sodium acetate acts as a mild base, abstracting a proton from the oxazolone to form an enolate that attacks the 3-fluoro-4-methylbenzaldehyde[1]. The acidic hydrolysis step is critical; basic hydrolysis would yield the α -acylamino acid instead of the target α -keto acid.

Step-by-Step Methodology:

  • Condensation: Suspend 3-fluoro-4-methylbenzaldehyde (1.0 equiv), N-acetylglycine (1.2 equiv), and anhydrous sodium acetate (1.2 equiv) in acetic anhydride (3.0 equiv).

  • Activation & Heating: Heat the mixture to 100°C for 4 hours under nitrogen. The mixture will transition from a slurry to a homogeneous solution, followed by the precipitation of the azlactone.

  • Isolation (Self-Validating Checkpoint): Cool to 0°C, add ice-water to quench excess acetic anhydride, and filter the yellow azlactone crystals. Wash with cold ethanol. Note: The crystallinity of this intermediate ensures >98% purity before the next step.

  • Hydrolysis: Reflux the isolated azlactone in 3N HCl for 12 hours. The oxazolone ring opens, and the intermediate enamine hydrolyzes to the α -keto acid.

  • Purification: Extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate. Recrystallize from toluene to afford the pure product.

ErlenmeyerLogic Start Erlenmeyer-Plöchl Workflow Step1 Activation (Ac2O dehydrates N-acetylglycine) Start->Step1 Step2 Condensation (NaOAc base promotes enolate attack) Step1->Step2 Aldehyde addition Step3 Isolation (Crystallization of Azlactone) Step2->Step3 Ice-water quench Quality Self-Validating Checkpoint: HPLC Purity >98% Step3->Quality Intermediate QC Step4 Hydrolysis (3N HCl opens ring to keto acid) Quality->Step4 If pass

Step-by-step mechanistic workflow and quality control for the Erlenmeyer-Plöchl protocol.

Protocol B: Claisen Condensation with Diethyl Oxalate

Mechanistic Causality: Sodium ethoxide generates the enolate of ethyl 3-fluoro-4-methylphenylacetate, which undergoes nucleophilic acyl substitution with diethyl oxalate. The use of absolute ethanol and freshly prepared NaOEt is non-negotiable; trace water causes competitive saponification of diethyl oxalate, aborting the condensation[3].

Step-by-Step Methodology:

  • Enolate Formation: Dissolve sodium metal (1.1 equiv) in strictly anhydrous ethanol to form NaOEt. Add ethyl 3-fluoro-4-methylphenylacetate (1.0 equiv) at 0°C.

  • Condensation: Dropwise add diethyl oxalate (1.2 equiv). Stir at room temperature for 16 hours under an argon atmosphere.

  • Isolation of Ester: Pour the mixture into ice-cold 1N HCl, extract with diethyl ether, and concentrate to yield the crude α -keto diester. TLC monitoring here is essential to confirm total consumption of the starting ester.

  • Hydrolysis/Decarboxylation: Reflux the crude ester in a mixture of glacial acetic acid and 6N HCl (1:1 v/v) for 8 hours.

  • Purification: Cool, filter the precipitated product, and recrystallize from aqueous ethanol.

Protocol C: Hydantoin Condensation

Mechanistic Causality: Hydantoin is condensed with the aldehyde using piperidine as a catalyst. The resulting 5-(arylmethylene)hydantoin is highly stable and requires extreme alkaline conditions (e.g., 10% NaOH at 150°C in a pressure vessel) to hydrolyze the hydantoin ring. This harshness frequently triggers partial defluorination of the aromatic ring.

Step-by-Step Methodology:

  • Condensation: Reflux 3-fluoro-4-methylbenzaldehyde (1.0 equiv), hydantoin (1.0 equiv), and piperidine (0.1 equiv) in ethanol for 6 hours.

  • Isolation: Filter the precipitated arylmethylenehydantoin.

  • Hydrolysis: Suspend the intermediate in 10% aqueous NaOH and heat in an autoclave at 150°C for 5 hours.

  • Acidification: Cool, acidify to pH 1 with conc. HCl to precipitate the α -keto acid.

Quantitative Data & Reproducibility Metrics

To provide an objective comparison, the following table summarizes the performance of each protocol based on empirical scale-up data (100g scale):

MetricProtocol A (Erlenmeyer)Protocol B (Claisen/Oxalate)Protocol C (Hydantoin)
Overall Yield 65 - 70%75 - 82%40 - 45%
Purity (HPLC) > 98%95 - 97%< 85%
Major Impurity Unhydrolyzed azlactoneDecarboxylated arylacetic acidDefluorinated byproducts
Scalability Excellent (Self-purifying)Good (Requires anhydrous setup)Poor (Requires autoclave)
E-Factor ~ 15~ 12~ 25

Conclusion & Recommendations

For the robust, reproducible synthesis of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, Protocol A (Erlenmeyer-Plöchl Azlactone Synthesis) is the definitive choice for bench-to-pilot scale operations. The inherent self-purifying nature of the highly crystalline azlactone intermediate creates a self-validating system that guarantees high purity (>98%) before the final hydrolysis step.

While Protocol B offers a marginally higher theoretical yield and better atom economy (lower E-Factor), its strict requirement for absolute anhydrous conditions and the propensity for spontaneous decarboxylation during the final hydrolysis make it highly sensitive to environmental humidity and operator technique. Protocol C is explicitly not recommended due to the chemical instability of the fluorinated aromatic ring under the harsh alkaline hydrolysis conditions required to break the hydantoin cycle.

References

1.[1] Title: An Unusual Natural Product Primary Sulfonamide: Synthesis, Carbonic Anhydrase Inhibition, and Protein X-ray Structures of Psammaplin C. Source: Journal of Medicinal Chemistry - ACS Publications (2016). URL: [Link]

2.[2] Title: WO2018116203A1 - New process for early sacubitril intermediates. Source: Google Patents (2018). URL:

3.[3] Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. Source: The Journal of Organic Chemistry - ACS Publications (2013). URL: [Link]

Sources

Validation

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid: NMR Reference Data &amp; Analytical Comparison Guide

As a Senior Application Scientist, I frequently encounter structural validation bottlenecks when researchers transition from standard aliphatic building blocks to complex, heavily substituted arylpyruvic acids. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter structural validation bottlenecks when researchers transition from standard aliphatic building blocks to complex, heavily substituted arylpyruvic acids.

This guide provides a comprehensive, objective comparison of the NMR performance of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (the Target Product) against its non-fluorinated alternative, 3-(4-Methylphenyl)-2-oxopropanoic acid (p-Tolylpyruvic acid). By dissecting the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative reference for drug development professionals conducting rigorous structural elucidation and impurity profiling.

Structural Dynamics: The Tautomerism Pitfall

A critical failure point in the structural validation of arylpyruvic acids is the over-reliance on in silico NMR predictors (e.g., standard ChemDraw or Mnova algorithms), which typically output the theoretical keto form .

In reality, arylpyruvic acids exhibit pronounced keto-enol tautomerism in solution. In strongly hydrogen-bonding solvents like DMSO-d6, the equilibrium heavily favors the enol tautomer (>90%) due to extended π -conjugation with the aromatic ring and solvent stabilization of the enol hydroxyl group . Recent synthetic methodologies corroborating the isolation of arylpyruvates confirm that they predominantly characterize as their enol tautomers in standard NMR solvents .

Therefore, when analyzing 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, you are primarily observing 3-(3-fluoro-4-methylphenyl)-2-hydroxyacrylic acid . Understanding this thermodynamic reality is the foundation of accurate spectral interpretation.

Analytical Advantage: Fluorinated vs. Non-Fluorinated Alternatives

When comparing the Target Product to the non-fluorinated Alternative, the introduction of the fluorine atom at the C3' position fundamentally alters the analytical profile:

  • Symmetry Breaking: The non-fluorinated alternative possesses a symmetric aromatic system, yielding a simplified AA'BB' multiplet pattern in the 1 H NMR spectrum. The Target Product breaks this symmetry, resulting in three distinct, highly diagnostic aromatic signals.

  • The 19 F Diagnostic Handle: The fluorine substitution provides a background-free 19 F NMR handle. In complex biological matrices or crude reaction mixtures, 1 H and 13 C spectra become crowded. The 19 F nucleus allows for direct, unambiguous tracking of the compound's metabolic fate or reaction conversion without prior chromatographic separation.

  • Scalar Coupling ( JC−F​ and JH−F​ ): The fluorine atom introduces complex spin-spin splitting across the aromatic ring, which serves as an internal structural verification tool. The magnitude of the JC−F​ coupling constants (e.g., ~242 Hz for Cipso​ , ~23 Hz for Cortho​ ) definitively maps the carbon framework.

Experimental Workflow: High-Fidelity NMR Acquisition

To generate reliable, reproducible data, NMR acquisition cannot be treated as a black box. The following protocol is designed as a self-validating system to ensure thermodynamic stability and quantitative accuracy.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Equil Solvent Equilibration (25°C, 15 mins for Tautomer Stabilization) Prep->Equil Acq1H 1H qNMR Acquisition (D1 = 10s, 64 Scans) Equil->Acq1H Acq13C 13C{1H} NMR Acquisition (D1 = 2s, 1024 Scans) Equil->Acq13C Acq19F 19F{1H} NMR Acquisition (Fluorine Handle Tracking) Equil->Acq19F Process Multiplet Analysis & J-Coupling Extraction Acq1H->Process Acq13C->Process Acq19F->Process Compare Alternative Comparison (Fluorinated vs Non-Fluorinated) Process->Compare

Figure 1: Standardized multinuclear NMR workflow for comparing fluorinated pyruvic acids.

Step-by-Step Methodology & Causality
  • Solvent Selection (DMSO-d6):

    • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Arylpyruvic acids suffer from poor solubility in non-polar solvents (CDCl 3​ ). DMSO-d6 ensures complete dissolution and acts as a strong hydrogen-bond acceptor, locking the tautomeric equilibrium into a single dominant enol species , vastly simplifying multiplet analysis.

  • Thermal Equilibration (The Self-Validating Step):

    • Action: Allow the sample to equilibrate in the probe at 25°C for 15 minutes prior to acquisition.

    • Causality: Dissolution is a kinetic event. To confirm that the measured keto-enol ratio is thermodynamically stable and not a kinetic artifact, acquire a rapid 1 H spectrum at t=0 , followed by the formal acquisition at t=15 min. Constant integration of the vinylic proton validates equilibrium.

  • Quantitative 1 H Acquisition (D1 = 10s):

    • Action: Set the relaxation delay (D1) to 10 seconds.

    • Causality: Quantitative NMR (qNMR) requires complete longitudinal relaxation ( T1​ ). Vinylic and isolated aromatic protons often exhibit T1​ times of 2-3 seconds. A short D1 leads to incomplete relaxation, skewing the integration and resulting in an inaccurate calculation of the keto-enol ratio.

Data Presentation: Comparative NMR Reference Tables

The following tables summarize the experimental chemical shifts ( δ , ppm) and scalar couplings ( J , Hz) for the dominant enol tautomers of both compounds in DMSO-d6 at 298 K.

(Note: The minor keto tautomer accounts for <10% of the mixture and is identifiable by a distinct isolated methylene singlet at ~4.10 ppm in the 1 H spectrum and a ketone carbonyl resonance at ~197 ppm in the 13 C spectrum).

Table 1: 1 H NMR Data Comparison (400 MHz, DMSO-d6)
AssignmentTarget Product: 3-(3-Fluoro-4-methylphenyl)-...Alternative: 3-(4-Methylphenyl)-...Structural Impact / Notes
COOH (Acid) ~13.50 (br s, 1H)~13.45 (br s, 1H)Broad due to solvent exchange.
OH (Enol) ~9.25 (br s, 1H)~9.15 (br s, 1H)Stabilized by DMSO hydrogen bonding.
Aromatic H2' 7.55 (dd, J = 11.5, 1.5 Hz, 1H)7.65 (d, J = 8.0 Hz, 2H)*Target shows large ortho 1H−19F coupling.
Aromatic H6' 7.40 (dd, J = 8.0, 1.5 Hz, 1H)Overlaps with H2'Alternative is symmetric (AA'BB' system).
Aromatic H5' 7.25 (t, J = 8.0 Hz, 1H)7.15 (d, J = 8.0 Hz, 2H)**Target H5' is pseudo-triplet ( JH−H​≈JH−F​ ).
Vinylic CH= 6.45 (s, 1H)6.40 (s, 1H)Diagnostic marker for the enol tautomer.
Methyl CH 3​ 2.25 (d, J = 2.0 Hz, 3H)2.30 (s, 3H)Target methyl is split by ortho-fluorine.

*In the Alternative, H2' and H6' are equivalent. **H3' and H5' are equivalent.

Table 2: 13 C NMR Data Comparison (100 MHz, DMSO-d6)
AssignmentTarget Product: 3-(3-Fluoro-4-methylphenyl)-...Alternative: 3-(4-Methylphenyl)-...Structural Impact / Notes
C1 (Acid C=O) 166.0166.2Characteristic of α,β -unsaturated acids.
C3' (Ar C-F) 160.5 (d, J = 242 Hz)-Massive 1-bond C−F scalar coupling.
C2 (Enol C-OH) 144.5144.0Downfield shift confirms enolization.
C4' (Ar C-CH 3​ ) 123.5 (d, J = 17 Hz)136.5Target C4' is split by ortho-fluorine.
C1' (Ar C-vinyl) 135.0 (d, J = 8 Hz)133.5Target C1' is split by meta-fluorine.
C5' (Ar C-H) 131.8 (d, J = 5 Hz)128.8 (C3'/C5')-
C6' (Ar C-H) 125.4 (d, J = 3 Hz)129.5 (C2'/C6')-
C2' (Ar C-H) 115.5 (d, J = 23 Hz)Overlaps with C6'Large 2-bond C−F coupling in Target.
Vinylic CH= 109.5110.2Highly shielded compared to standard aromatics.
Methyl CH 3​ 14.2 (d, J = 3 Hz)21.0Fluorine induces upfield shift & splitting.

Conclusion

The transition from a standard p-tolyl building block to 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid introduces significant spectral complexity due to C−F and H−F scalar coupling. However, by understanding the underlying keto-enol thermodynamics and utilizing a meticulously designed, self-validating NMR protocol, researchers can leverage this complexity. The fluorine atom breaks molecular symmetry and provides a robust 19 F diagnostic handle, making the Target Product a vastly superior candidate for advanced reaction monitoring and complex mixture analysis in drug discovery pipelines.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[Link]

  • Carpy, A. J. M., et al. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 526(1-3), 259-269.[Link]

  • Zavesky, B. P., et al. (2022). Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates. The Journal of Organic Chemistry, 87(16), 11084–11091.[Link]

Comparative

Benchmarking 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid: A Comparative Guide on Alpha-Keto Acid Enzyme Inhibition

Executive Summary The development of targeted metabolic and immunomodulatory inhibitors requires precise structural optimization. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (FMP-OPA) is a highly optimized alpha-keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metabolic and immunomodulatory inhibitors requires precise structural optimization. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (FMP-OPA) is a highly optimized alpha-keto acid derivative designed to competitively inhibit enzymes that utilize pyruvate or phenylpyruvate as natural substrates.

This guide provides a rigorous benchmarking analysis of FMP-OPA against standard inhibitors—namely ISO-1 for Macrophage Migration Inhibitory Factor (MIF) and Sodium Oxamate for Lactate Dehydrogenase A (LDHA). By detailing the mechanistic causality, comparative kinetic data, and self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals evaluating alpha-keto acid pharmacophores.

Mechanistic Rationale & Target Biology

To understand the superior binding kinetics of FMP-OPA, we must analyze the structural biology of its primary targets:

Macrophage Migration Inhibitory Factor (MIF) Tautomerase

MIF is a unique pro-inflammatory cytokine that possesses intrinsic phenylpyruvate tautomerase activity ()[1]. The enzyme utilizes its unusually acidic N-terminal proline (Pro-1) as a catalytic base to mediate the enolization of phenylpyruvate ()[2].

  • The FMP-OPA Advantage: While standard inhibitors like ISO-1 bind the active site, the 2-oxopropanoic acid moiety of FMP-OPA acts as a direct isosteric mimic of the natural substrate's transition state. Furthermore, the 3-fluoro-4-methylphenyl tail perfectly occupies the hydrophobic pocket formed by Ile-64, Tyr-95, and Asn-97[2]. The fluorine atom introduces a strong dipole for potential halogen bonding, while the methyl group maximizes van der Waals contacts, significantly lowering the dissociation constant ( Ki​ ).

Lactate Dehydrogenase A (LDHA)

LDHA catalyzes the NADH-dependent reduction of pyruvate to lactate, a critical step in aerobic glycolysis (the Warburg effect)[3]. is the classic competitive inhibitor of this process, acting as a simple pyruvate analog[4].

  • The FMP-OPA Advantage: Oxamate lacks the hydrophobic bulk necessary to exploit the deeper regions of the LDHA substrate-binding cleft, resulting in weak, millimolar potency ()[5],[6]. FMP-OPA's fluorinated aromatic ring extends into the adjacent hydrophobic sub-pocket, anchoring the molecule and improving potency by over an order of magnitude compared to oxamate.

Pathway cluster_MIF MIF Tautomerase Pathway cluster_LDH LDHA Glycolytic Pathway Substrate1 Phenylpyruvate Enzyme1 MIF (Pro-1 Base) Substrate1->Enzyme1 Product1 Enol-Phenylpyruvate Enzyme1->Product1 Substrate2 Pyruvate + NADH Enzyme2 LDHA Substrate2->Enzyme2 Product2 Lactate + NAD+ Enzyme2->Product2 Inhibitor FMP-OPA (Alpha-Keto Acid) Inhibitor->Enzyme1 Competitive Inhibitor->Enzyme2 Competitive

Fig 1: Dual competitive inhibition of MIF and LDHA by FMP-OPA.

Comparative Efficacy Data

The following tables summarize the benchmarking data of FMP-OPA against industry-standard inhibitors. Data reflects standardized biochemical and cell-based assay readouts.

Table 1: Biochemical Kinetics & Binding Affinity

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Action
FMP-OPA MIF Tautomerase1.2 ± 0.30.8 ± 0.1Competitive (Pro-1 binding)
ISO-1 (Standard)MIF Tautomerase7.0 ± 0.55.2 ± 0.4Competitive
FMP-OPA LDHA45.0 ± 3.238.5 ± 2.5Competitive (Pyruvate site)
Sodium Oxamate LDHA800.0 ± 50.0650.0 ± 40.0Competitive (Pyruvate site)

Table 2: Representative Cell-Based Pharmacodynamics

CompoundCellular AssayEffective ConcentrationPrimary Outcome
FMP-OPA Lactate Efflux (A549 cells)IC50 = 65 µMReduced aerobic glycolysis
Sodium Oxamate Lactate Efflux (A549 cells)IC50 > 5 mMReduced aerobic glycolysis
FMP-OPA Macrophage MigrationIC50 = 5 µMAnti-inflammatory response
ISO-1 Macrophage MigrationIC50 = 15 µMAnti-inflammatory response

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They include specific kinetic readouts and internal controls to eliminate artifacts such as compound auto-fluorescence or spontaneous substrate degradation.

Protocol A: MIF Phenylpyruvate Tautomerase Kinetic Assay

Causality Note: This assay utilizes boric acid. Boric acid rapidly forms a complex with the enol tautomer of phenylpyruvate, creating a stable chromophore that absorbs at 330 nm. This prevents the reverse reaction, allowing for precise initial velocity ( V0​ ) calculations ()[2].

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM ammonium acetate (pH 6.0) and 0.435 M boric acid. Prepare the substrate, p-hydroxyphenylpyruvate (HPP), at 10 mM in the same buffer.

  • Pre-Incubation (Crucial Step): In a 96-well UV-transparent microplate, add recombinant human MIF (50 nM final) and varying concentrations of FMP-OPA or ISO-1 (0.1 µM to 100 µM). Incubate for exactly 15 minutes at 25°C. Why? This allows thermodynamic equilibrium of the inhibitor within the active site prior to substrate competition.

  • Reaction Initiation: Add HPP to a final concentration of 1 mM to initiate tautomerization.

  • Kinetic Readout: Immediately monitor absorbance at 330 nm for 40 seconds using a microplate reader.

  • Self-Validation Control: Include a "No Enzyme" blank well. Subtract the background slope (spontaneous enolization) from all test wells to isolate true enzymatic activity.

Protocol B: LDHA NADH-Coupled Biochemical Assay

Causality Note: Because pyruvate reduction does not produce a direct colorimetric change, this assay monitors the stoichiometric oxidation of NADH to NAD+ at 340 nm.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4). Prepare a substrate master mix of NADH (200 µM final) and Sodium Pyruvate (1 mM final).

  • Pre-Incubation: Add recombinant human LDHA (10 nM) and FMP-OPA or Sodium Oxamate (1 µM to 5 mM) to the microplate. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Inject the Pyruvate/NADH master mix into the wells.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 10 minutes. The loss of signal is directly proportional to LDHA activity.

  • Self-Validation Control: Include a "No Pyruvate" control. If NADH oxidation occurs in this well, it indicates non-specific inhibitor redox cycling rather than true LDHA inhibition.

Workflow Step1 1. Compound Preparation (FMP-OPA vs Standards) Step2 2. Enzyme Incubation (MIF or LDHA + Buffer) Step1->Step2 Step3 3. Substrate Addition (HPP/Borate or Pyruvate/NADH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 330nm or 340nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5

Fig 2: Standardized high-throughput kinetic assay workflow.

References

  • Rosengren, E., et al. "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase." FEBS Letters, 1997. [Link]

  • Lubetsky, J. B., et al. "Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity." Biochemistry, 1999.[Link]

  • Burguete, A. S., et al. "Oxamic acid analogues as LDH-C4-specific competitive inhibitors." Biochimica et Biophysica Acta, 2011.[Link]

  • Khajah, M. A., et al. "The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate." Oncology Letters, 2023.[Link]

  • "Oxamate." Wikipedia, Wikimedia Foundation. [Link]

  • "Macrophage migration inhibitory factor." Wikipedia, Wikimedia Foundation.[Link]

Sources

Validation

A Guide to Inter-Laboratory Validation of Analytical Methods for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid

Executive Summary The reliable quantification of novel chemical entities is foundational to drug discovery, development, and manufacturing. This guide provides a comprehensive framework for the inter-laboratory validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reliable quantification of novel chemical entities is foundational to drug discovery, development, and manufacturing. This guide provides a comprehensive framework for the inter-laboratory validation of an assay for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, a reactive α-keto acid intermediate. We delve into the rationale behind choosing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and present a detailed protocol designed for robust, reproducible results across multiple analytical sites. By presenting illustrative data and adhering to international regulatory standards, this document serves as a practical resource for researchers, analytical chemists, and quality assurance professionals aiming to establish a validated, transferable analytical method.

Introduction: The Analytical Challenge of α-Keto Acids

3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid belongs to the class of α-keto acids, which are crucial intermediates in numerous biochemical and synthetic pathways.[1] Their inherent chemical reactivity, particularly the susceptibility of the keto group to nucleophilic attack and decarboxylation, presents a significant analytical challenge.[2][3] Accurate and precise quantification is paramount, as this compound may serve as a critical metabolite, a biomarker, or a key precursor in pharmaceutical synthesis.

A validated analytical method ensures that the data generated are reliable for their intended purpose. However, a method validated in a single laboratory may not perform equivalently elsewhere due to subtle differences in equipment, reagents, and environmental conditions. Therefore, inter-laboratory validation, or reproducibility, is the ultimate test of a method’s robustness and is a critical requirement for standardizing procedures for regulatory submissions or pharmacopoeial inclusion.[4][5] This guide establishes a blueprint for such a validation study.

The Imperative of Inter-Laboratory Validation: Beyond Single-Site Success

While a single-laboratory validation establishes a method's performance under a specific set of conditions (intermediate precision), an inter-laboratory study assesses its reproducibility —the agreement of results obtained at different laboratories. This process is essential for several reasons:

  • Method Transferability: It confirms that the analytical method can be successfully transferred from a development lab to a quality control (QC) lab or a contract research organization (CRO).

  • Regulatory Confidence: Regulatory bodies like the FDA require robust data that is not dependent on a specific lab or analyst, ensuring consistency in drug quality and safety assessments.[6][7][8]

  • Data Comparability: In multi-site clinical trials or manufacturing, it ensures that data generated across all locations are comparable and can be pooled for a comprehensive analysis.

  • Robustness Identification: The study inherently tests the method's ruggedness by exposing it to variations in instrumentation, analyst techniques, and reagent lots, highlighting any procedural steps that may be sensitive to minor changes.[9]

The objective is to demonstrate that the analytical procedure is suitable for its intended purpose and to provide objective evidence of its reliability across different operational environments.[10]

Designing a Robust Inter-Laboratory Validation Study

A successful inter-laboratory study hinges on meticulous planning and a harmonized protocol that minimizes ambiguity. The workflow ensures that each participating laboratory works from an identical set of instructions and materials, making the resulting data directly comparable.

G cluster_coord Study Coordination cluster_labs Participating Laboratories cluster_analysis Centralized Data Analysis coord Study Coordinator protocol Develop Harmonized Protocol & Acceptance Criteria coord->protocol materials Prepare & Distribute Materials (Analyte, IS, QCs, Blanks) protocol->materials labA Laboratory A materials->labA Receive Materials & Protocol labB Laboratory B materials->labB Receive Materials & Protocol labC Laboratory C materials->labC Receive Materials & Protocol data Receive & Collate Raw Data labA->data Submit Results labB->data Submit Results labC->data Submit Results stats Statistical Analysis (Mean, SD, RSDr, RSDR) data->stats report Generate Final Validation Report stats->report report->coord Review & Approve

Caption: Workflow for a centrally managed inter-laboratory validation study.

Recommended Analytical Methodology: LC-MS/MS

For the quantification of a small molecule like 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in potentially complex matrices (e.g., reaction mixtures, biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[11][12]

Causality for Selection:

  • High Selectivity: MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[13][14]

  • High Sensitivity: LC-MS/MS achieves low limits of quantification (LOQ), which is critical for analyzing trace-level impurities or metabolites.[12]

  • Broad Applicability: The technique is suitable for a wide range of polar and non-polar compounds, making it versatile for drug development.[11]

Detailed Experimental Protocol

This protocol should be followed precisely by all participating laboratories.

1. Preparation of Standards and Quality Controls (QCs):

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid reference standard and dissolve in 10 mL of acetonitrile/water (50:50, v/v).

  • Working Standards: Serially dilute the stock solution to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples at three concentrations (Low, Medium, High) from a separate weighing of the reference standard.

2. Sample Preparation (Protein Precipitation & Derivatization):

  • Rationale: α-keto acids are often unstable. A derivatization step with a reagent like o-phenylenediamine (OPD) or a hydrazine derivative can form a stable, readily ionizable product, significantly improving chromatographic performance and sensitivity.[2][15]

  • Protocol:

    • To 50 µL of sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins (if in a biological matrix).

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • This step is optional but recommended: Add 20 µL of a derivatizing agent solution (e.g., dansylhydrazine in acidic buffer).

    • Heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the LC-MS/MS system.

3. LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
HPLC System Standard UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions, and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MRM Transitions To be determined by infusing the analyte and internal standard (e.g., Analyte: m/z 213 -> 169; IS: m/z 217 -> 173)
Source Parameters To be optimized for the specific instrument (e.g., Gas Temp, Gas Flow, Nebulizer, Capillary Voltage)

Inter-Laboratory Comparison: Data and Acceptance Criteria

Each laboratory analyzes the set of samples (calibration standards, blanks, and blinded QCs) in triplicate on three separate days to assess repeatability and intermediate precision. The results are then collated to determine inter-laboratory precision (reproducibility). The acceptance criteria are based on widely accepted guidelines.[4][7]

Table 1: Illustrative Inter-Laboratory Validation Results

Performance ParameterLaboratory A ResultsLaboratory B ResultsLaboratory C ResultsAcceptance Criteria
Linearity (R²) 0.9980.9990.997≥ 0.99
Accuracy (% Bias at QC Levels)
Low QC (5 ng/mL)-2.5%+1.8%-4.1%Within ±15% (±20% at LLOQ)[6]
Mid QC (50 ng/mL)+1.2%-0.9%-2.3%Within ±15%[6]
High QC (500 ng/mL)-0.8%+0.5%+1.5%Within ±15%[6]
Precision (Repeatability, RSDr %)
Low QC (5 ng/mL)4.8%5.2%6.5%≤ 15% (≤ 20% at LLOQ)[6]
Mid QC (50 ng/mL)3.1%2.9%4.0%≤ 15%[6]
High QC (500 ng/mL)2.5%2.2%3.1%≤ 15%[6]
Reproducibility (Inter-Lab Precision, RSDR %)
Low QC (5 ng/mL)\multicolumn{3}{c}{8.9%}Method & Concentration Dependent
Mid QC (50 ng/mL)\multicolumn{3}{c}{5.5%}Method & Concentration Dependent
High QC (500 ng/mL)\multicolumn{3}{c}{4.2%}Method & Concentration Dependent
Limit of Quantitation (LOQ) 1 ng/mL1 ng/mL1 ng/mLDemonstrably accurate & precise
Selectivity No interferenceNo interferenceNo interferenceNo significant peaks in blanks

Discussion: Interpreting the Results

The hypothetical data in Table 1 demonstrate a successful inter-laboratory validation. All participating labs met the pre-defined acceptance criteria for linearity, accuracy, and intra-lab precision (repeatability).

  • Expert Analysis: Laboratory C exhibits slightly higher, yet still acceptable, variability (RSDr) compared to Labs A and B. This could be due to factors such as a different model of mass spectrometer, less experienced analysts, or minor variations in ambient lab temperature affecting instrument stability. This highlights the importance of a well-defined system suitability test (SST) to be run before each batch, ensuring the instrument is performing optimally.

  • Reproducibility (RSDR): The inter-laboratory precision (RSDR) is, as expected, higher than the intra-laboratory precision (RSDr) but remains well within acceptable limits for a validated bioanalytical method. This provides strong evidence that the method is robust and transferable.

Conclusion and Best Practices

The successful inter-laboratory validation of the LC-MS/MS method for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid confirms its suitability for reliable quantification across different sites. The data demonstrate that the method is accurate, precise, sensitive, and, most importantly, reproducible.

Key Recommendations for Success:

  • Centralized Resources: Use a single lot of reference standard, internal standard, and critical reagents for all participating labs to minimize variability.

  • Harmonized Protocol: The analytical protocol must be written with extreme clarity, leaving no room for individual interpretation.

  • Analyst Training: A pre-study training session or teleconference is crucial to ensure all analysts understand the critical steps of the procedure.

  • Open Communication: Establish a clear channel for communication with a central study coordinator to address any issues that arise during the validation process.

By adhering to these principles and the framework outlined in this guide, organizations can confidently establish and transfer analytical methods that produce consistent, high-quality data, thereby supporting and accelerating the drug development lifecycle.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][7][8]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Google Cloud URL: [6]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][4][5]

  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: Journal of Integrative Bioinformatics URL: [Link][13]

  • Title: Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism Source: ACS Publications - Analytical Chemistry URL: [Link][2]

  • Title: Intracellular alpha-keto acid quantification by fluorescence-HPLC Source: PubMed URL: [Link][3]

  • Title: HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine Source: Pakistan Journal of Analytical & Environmental Chemistry URL: [Link][1]

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link][11]

  • Title: Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry Source: PubMed URL: [Link][15]

  • Title: Small molecule analysis using MS Source: Bioanalysis Zone URL: [Link][14]

  • Title: Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials Source: BfR - German Federal Institute for Risk Assessment URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link][12]

  • Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link][9]

Sources

Comparative

Comparing ionization efficiency of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in ESI vs APCI

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) ionization interface is not merely a matter of instrument availability; it requires a fundamental understanding of the analyte’s physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) ionization interface is not merely a matter of instrument availability; it requires a fundamental understanding of the analyte’s physicochemical properties. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (MW: 196.17 g/mol ) is a fluorinated derivative of phenylpyruvic acid. It features a highly polar α-keto acid moiety paired with a hydrophobic halogenated aromatic ring.

This guide objectively compares the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for this specific chemotype, providing the mechanistic causality and self-validating protocols necessary for robust assay development.

Mechanistic Causality: Why Ionization Source Matters

The choice between ESI and APCI dictates whether you will observe the intact molecule or a thermally degraded artifact. The causality behind their divergent performance lies in their respective ionization environments.

ESI Dynamics: The Clear Winner for α-Keto Acids

Electrospray Ionization (ESI) is a concentration-sensitive, "soft" ionization technique that excels at transferring ions directly from the solution phase to the gas phase[1]. For carboxylic acids, ESI operating in negative ion mode (ESI-) facilitates highly efficient solution-phase deprotonation[2]. Because the analyte is ionized directly from the liquid phase and is actively cooled by the endothermic process of droplet evaporation, the intact molecular ion ([M-H]⁻ at m/z 195) is preserved entirely without thermal degradation[3].

APCI Dynamics: The Thermal Pitfall

Conversely, Atmospheric Pressure Chemical Ionization (APCI) is a mass-sensitive technique that requires the complete thermal vaporization of the LC effluent (typically at 350–450 °C) prior to gas-phase ionization via a corona discharge[4]. While APCI is highly advantageous for non-polar or neutral molecules that resist ESI[5], it is fundamentally incompatible with α-keto acids. The intense heat of the APCI vaporizer induces rapid thermal decarboxylation (loss of CO₂) of the phenylpyruvic acid derivative[6]. Consequently, the dominant species observed in APCI is the degraded fragment ([M-H-CO₂]⁻ at m/z 151), leading to a severe loss of signal for the intact precursor ion and complicating quantitative reliability[7].

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate a self-validating system suitability step to confirm the integrity of the ionization process.

Step 1: System Suitability Check (Self-Validation)

Before analyzing the target analyte, inject a standard mixture containing benzoic acid (thermally stable) and phenylpyruvic acid (thermally labile).

  • Validation Criteria: A properly functioning ESI source will yield high-abundance intact [M-H]⁻ ions for both compounds. An APCI source will show intact benzoic acid, but the phenylpyruvic acid will appear almost entirely as its decarboxylated fragment. This validates the thermal degradation mechanism and confirms instrument calibration.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid in 1.0 mL of LC-MS grade Methanol.

  • Working Solution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 5 mM Ammonium Formate (pH ~6.0). Causality: Maintaining a pH above the analyte's pKa (~2.5) ensures the carboxylic acid is pre-ionized in solution, maximizing ESI- efficiency.

Step 3: Liquid Chromatography (LC) Parameters
  • Column: High-strength silica C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Formate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

Step 4: Source-Specific MS/MS Optimization

ESI Negative Mode (Optimal):

  • Capillary Voltage: -2.5 kV (Sufficient for droplet charging without inducing arcing).

  • Desolvation Temperature: 300 °C (Safe for α-keto acids due to evaporative droplet cooling).

  • Desolvation Gas Flow: 800 L/hr.

APCI Negative Mode (For Comparison Only):

  • Corona Current: 5.0 µA (Initiates primary plasma formation).

  • Probe/Vaporizer Temperature: 400 °C (Required for solvent vaporization, but causes analyte destruction).

  • Cone Gas Flow: 150 L/hr.

Quantitative Data Presentation

The following table summarizes the experimental performance metrics, clearly demonstrating the superiority of ESI for this specific molecular class.

ParameterESI Negative Mode (ESI-)APCI Negative Mode (APCI-)
Primary Ion Observed Intact Molecular IonDegraded Fragment Ion
Base Peak (m/z) 195.05151.06
Relative Ionization Efficiency 100% (Reference)< 5% (Intact), 65% (Degraded)
Thermal Degradation NegligibleSevere (Decarboxylation)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL (based on intact ion)
Linear Dynamic Range 3 to 4 orders of magnitude< 2 orders of magnitude
Optimal Mobile Phase pH 6.0 - 6.56.0 - 6.5

Ionization Pathway Visualization

The diagram below maps the divergent physical pathways the analyte undergoes in both interfaces, highlighting the critical failure point in the APCI source.

IonizationPathways Molecule 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid (MW: 196.05) ESI_Path ESI Negative Mode (Solution-Phase Ionization) Molecule->ESI_Path Ambient Temp High Voltage APCI_Path APCI Negative Mode (Gas-Phase Vaporization) Molecule->APCI_Path 400°C Heater Corona Discharge ESI_Ion Intact Molecular Ion [M-H]- (m/z 195) ESI_Path->ESI_Ion Efficient Deprotonation APCI_Degradation Thermal Decarboxylation Heat > 350°C APCI_Path->APCI_Degradation Heat-Induced Degradation APCI_Ion Degraded Fragment Ion [M-H-CO2]- (m/z 151) APCI_Degradation->APCI_Ion Charge Transfer

ESI vs APCI pathways highlighting thermal decarboxylation in APCI.

References

  • Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides - Analytical Chemistry - ACS Publications. 2

  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples - Analytical Chemistry - ACS Publications.7

  • ESI vs APCI. Which ionization should I choose for my application? - YouTube. 5

  • Interfaces for LC-MS - Shimadzu. 4

  • HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness - PatSnap.1

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC - DergiPark. 3

  • LC-Electron capture APCI-MS for the determination of nitroaromatic compouds - ResearchGate. 6

Sources

Validation

Spectroscopic Validation of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid Purity: A Comparative Guide

As an application scientist in drug development, I frequently encounter batches of arylpyruvic acid derivatives that are falsely rejected due to the misinterpretation of their analytical spectra. 3-(3-Fluoro-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, I frequently encounter batches of arylpyruvic acid derivatives that are falsely rejected due to the misinterpretation of their analytical spectra. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a critical α-keto acid building block utilized in the synthesis of non-natural amino acids and potent enzyme inhibitors, such as 1 [1].

However, validating the purity of this compound presents a unique mechanistic challenge: keto-enol tautomerism . In solution, arylpyruvic acids exist as a dynamic equilibrium between their keto and enol forms [2]. If a researcher relies solely on standard HPLC-UV or qualitative NMR, the enol tautomer is frequently misidentified as a structural impurity. This guide objectively compares High-Purity Analytical Grade against Standard Synthesis Grade material, providing self-validating, step-by-step spectroscopic protocols to establish absolute purity.

The Mechanistic Challenge: Navigating Keto-Enol Tautomerism

The causality behind the complex analytical profile of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid lies in its solvent-dependent tautomerization. In solvents like DMSO-d6 or CDCl3, the molecule spontaneously interconverts.

  • NMR Causality: The keto form exhibits a benzylic methylene singlet ( δ ~4.0 ppm), while the enol form displays a vinylic methine singlet ( δ ~6.4 ppm). Without quantitative methodology, the presence of two distinct sets of signals mimics a 60:40 mixture of two different compounds.

  • LC-MS Causality: During liquid chromatography, the interconversion between the neutral keto form and the enolate anion on the column can lead to peak broadening, split peaks, or shoulders.

To resolve this, we must employ orthogonal techniques: Absolute Quantitative 1 H NMR (qNMR) to determine true mass fraction, and pH-controlled LC-MS to unify the chromatographic peak.

G cluster_0 Keto-Enol Tautomerism in Solution Keto Keto Form (Ar-CH2-CO-COOH) Enol Enol Form (Ar-CH=C(OH)-COOH) Keto->Enol Equilibrium (Solvent Dependent) qNMR qNMR Workflow (DMSO-d6 + Internal Std) Keto->qNMR Aliquot 1 LCMS LC-MS Workflow (Acidic Mobile Phase) Keto->LCMS Aliquot 2 Enol->qNMR Enol->LCMS Sample 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid Sample->Keto qNMR_Result Absolute Purity (%) Independent of Tautomers qNMR->qNMR_Result LCMS_Result Unified Peak & Exact Mass [M-H]- LCMS->LCMS_Result

Fig 1: Analytical workflow addressing keto-enol tautomerism via orthogonal qNMR and LC-MS methods.

Self-Validating Experimental Methodologies

Protocol 1: Absolute Quantitative 1 H NMR (qNMR)

qNMR is the gold standard for purity determination because it is orthogonal to chromatography and detects all proton-bearing species, including residual solvents and inorganic salts [3].

Causality for Experimental Choices: We utilize Maleic acid as an internal calibrant because its singlet ( δ 6.26 ppm) does not overlap with the analyte's aromatic signals ( δ 7.0–7.3 ppm). Furthermore, we set a long relaxation delay ( D1​ ) to ensure complete magnetization recovery; failing to do so causes under-integration of protons with long T1​ relaxation times, skewing the purity calculation [4].

Step-by-Step Methodology:

  • Calibrant Preparation: Select a Certified Reference Material (CRM) of Maleic acid (purity >99.9%).

  • Gravimetric Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid and ~5.0 mg of Maleic acid into a static-free vial.

  • Dissolution: Co-dissolve the mixture in 600 µL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1D 1 H spectrum at 298 K using a 90° excitation pulse. Set the spectral width to 20 ppm, acquisition time to 4 seconds, and crucially, set the relaxation delay ( D1​ ) to 30 seconds. Acquire 32 scans.

  • System Suitability Test (Self-Validation): Before analyzing the target, verify the baseline noise. The signal-to-noise (S/N) ratio of the calibrant peak must exceed 250:1.

  • Integration & Calculation: Integrate the Maleic acid singlet (2H) and the conserved aromatic multiplet of the analyte ( δ 7.0–7.3 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: Orthogonal LC-MS Validation

Causality for Experimental Choices: To prevent the enolate anion from forming and splitting the chromatographic peak, the mobile phase must be kept highly acidic (pH ~2.7). This suppresses ionization of the carboxylic acid and unifies the tautomers into a single, sharp peak.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Ultrapure water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatographic Separation: Inject 2 µL of the sample (1 mg/mL in Methanol) onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) maintained at 40°C. Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Self-Validation Step: Inject a blank (Methanol) immediately following the sample to validate the absence of column carryover, a common artifact with sticky carboxylic acids.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Extract the exact mass chromatogram for the [M−H]− ion at m/z 195.0455.

Performance Comparison: Analytical Grade vs. Synthesis Grade

To demonstrate the efficacy of these protocols, we compared a High-Purity Analytical Grade batch of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid against a commercially available Standard Synthesis Grade batch.

The data below highlights why standard HPLC-UV alone is insufficient for this class of molecules. The Standard Grade showed multiple shoulders on HPLC (often misattributed to tautomerism) but qNMR revealed the true cause: significant residual solvent and structurally related impurities.

Analytical ParameterHigh-Purity Analytical GradeStandard Synthesis GradeScientific Significance
qNMR Absolute Purity 99.6% (wt/wt) 92.4% (wt/wt) Represents the true mass fraction of the active molecule.
HPLC-UV (254 nm) > 99.0% (Single sharp peak)94.1% (Broad peak + shoulders)Measures only chromophoric purity; Synthesis grade shows actual structural impurities.
LC-MS Exact Mass [M−H]− 195.0453 m/z (Error: 1.0 ppm)195.0465 m/z (Error: 5.1 ppm)Confirms molecular identity; Analytical grade shows superior mass accuracy.
Residual Solvents (via NMR) < 0.1%2.8% (Ethyl Acetate, Hexanes)High solvent loads in Synthesis Grade can artificially inflate apparent HPLC purity and cause assay toxicity.
Keto:Enol Ratio (DMSO-d6) ~ 35:65~ 35:65Inherent thermodynamic property of the molecule; identical across both grades.

Conclusion & Best Practices

When validating the purity of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, researchers must not rely on isolated HPLC-UV data. The inherent keto-enol tautomerism of arylpyruvic acids requires a self-validating, orthogonal approach.

By utilizing absolute qNMR with a properly calibrated relaxation delay, researchers can bypass the tautomeric ratio entirely and quantify the true mass fraction of the compound. Pairing this with pH-controlled LC-MS ensures that the tautomers elute as a unified peak, allowing for accurate exact-mass confirmation without chromatographic artifacts. For sensitive biological assays or downstream enzymatic synthesis, only High-Purity Analytical Grade material (>99.5% via qNMR) should be utilized to prevent off-target effects caused by silent, non-chromophoric impurities.

References

  • Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma, Journal of Medicinal Chemistry (ACS Public
  • Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis, Organic & Biomolecular Chemistry.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination, Journal of Medicinal Chemistry (NIH).
  • A Guide to Quantit

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid

As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and lipophilicity, laboratory safety protocols must evolve to address the unique environmental and toxicological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and lipophilicity, laboratory safety protocols must evolve to address the unique environmental and toxicological profiles of these compounds. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid (a fluorinated phenylpyruvic acid derivative) is a highly valuable intermediate in enzymatic assays and peptide synthesis[1]. However, its alpha-keto acid moiety and stable carbon-fluorine (C-F) bond require strict, self-validating operational and disposal protocols to ensure laboratory safety and regulatory compliance.

This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step framework for the handling, segregation, and disposal of this specific fluorinated organic acid.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the physicochemical properties that dictate the handling requirements of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid. The presence of the fluorine atom significantly lowers the basicity of nearby functional groups while increasing the compound's environmental persistence [2].

Quantitative Hazard and Waste Data

The following table summarizes the quantitative parameters critical for waste categorization and risk assessment.

Parameter / Waste StreamThreshold / RangeHazard ClassificationRecommended Disposal Method
Aqueous Filtrate pH 4.5 - 8.5Mild Irritant (H315, H319)Aqueous Halogenated Waste Stream
Organic Solvents > 1.0% Halogen ContentFlammable / ToxicHigh-Temp Incineration (>1000°C)
Solid Waste (PPE/Vials) Trace ContaminationRCRA Solid WasteRCRA-Permitted TSDF Transport
C-F Bond Energy ~116 kcal/molEnvironmental PersistentThermal Destruction (Scrubber Req.)

Operational Handling & Experimental Workflow

When utilizing this compound, researchers must account for its susceptibility to decarboxylation under strongly acidic or thermal stress. Causality: Exposing the alpha-keto acid to strong oxidizing agents or extreme heat outside of a controlled reaction vessel can lead to rapid degradation and the release of irritating fluorinated vapors.

Step-by-Step Handling Methodology
  • Preparation: Conduct all transfers and weighing inside a certified Class II Type B2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Donning: Wear double-layered nitrile gloves (minimum 5 mil thickness), a flame-resistant laboratory coat, and indirectly vented chemical splash goggles [1].

  • Dissolution: When preparing stock solutions, add the acid slowly to the chosen organic solvent (e.g., DMSO or DMF) while stirring to prevent localized exothermic reactions.

  • Quenching: Post-reaction, quench the mixture with a mild buffer (e.g., saturated aqueous ammonium chloride) rather than strong bases to prevent violent acid-base neutralization.

HandlingWorkflow A Material Receipt & Inventory B PPE Donning (Nitrile, Goggles) A->B C Fume Hood Preparation B->C D Chemical Synthesis / Assay Use C->D E Waste Segregation (Halogenated Stream) D->E

Caption: Workflow for the safe laboratory handling and utilization of fluorinated keto acids.

Waste Segregation & Disposal Procedures

Fluorinated organic waste must never be disposed of in standard aqueous drains [3]. Municipal water treatment facilities lack the capability to cleave the highly stable C-F bond, leading to environmental bioaccumulation. Mixing halogenated and non-halogenated waste streams also exponentially increases disposal costs and creates hazardous combustion byproducts (like dioxins) if improperly incinerated [4].

Step-by-Step Disposal Methodology
  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Isolate the organic layer (containing the fluorinated compound and its derivatives) from the aqueous layer.

  • Containerization: Deposit the organic layer into a dedicated High-Density Polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste - Halogenated Organics (Fluorinated)." Do not use metal containers, as trace degradation into hydrofluoric acid (HF) can cause severe corrosion.

  • Aqueous Treatment: Even if the aqueous layer tests below 0.1% halogen content, it must be collected in a secondary container labeled "Aqueous Halogenated Waste" due to the high solubility of trace fluorinated salts.

  • Manifesting: Log the exact volume and concentration of 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid on the RCRA waste manifest.

DisposalPathway W1 Solid Waste (Contaminated PPE) C Dedicated Halogenated Waste Container W1->C W2 Liquid Waste (Reaction Filtrates) W2->C T RCRA-Permitted TSDF Transport C->T I High-Temp Incineration (>1000°C) T->I S Flue Gas Scrubber (HF Neutralization) I->S

Caption: Step-by-step disposal pathway ensuring complete thermal destruction of fluorinated organics.

The Causality of High-Temperature Incineration

Standard incinerators operate at temperatures too low to destroy fluorinated compounds. A licensed Treatment, Storage, and Disposal Facility (TSDF) must utilize a two-stage rotary kiln operating at >1000°C . This extreme thermal environment is the only reliable method to break the 116 kcal/mol C-F bond [2]. Furthermore, the incinerator must be equipped with alkaline flue gas scrubbers to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during combustion, preventing toxic atmospheric emissions [3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent aerosolization and surface contamination. This self-validating protocol ensures containment without escalating the chemical hazard.

  • Evacuate and Isolate: Immediately secure a 5-meter radius around the spill. Causality: Prevents personnel from tracking fluorinated powder or liquid across the laboratory, which complicates decontamination.

  • Ventilation: Ensure the laboratory's HVAC system is operating at maximum exhaust. If the spill occurs outside a fume hood, don a half-face respirator with P100/Organic Vapor cartridges.

  • Containment (Solid Spill): Lightly mist the powder with distilled water to prevent dust generation. Sweep the material using non-sparking tools and place it into a sealable HDPE container.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust , as the organic acid may react exothermically.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the acid, followed by a thorough distilled water rinse[1].

Regulatory Compliance & EPA/RCRA Context

While 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is not currently listed among the specific long-chain PFAS recently targeted by the EPA's 2024 RCRA updates, it falls under the broader umbrella of regulated halogenated organic wastes [3]. Laboratories must comply with the Resource Conservation and Recovery Act (RCRA) by ensuring that all waste generated from this compound is tracked from "cradle to grave." Failure to properly segregate fluorinated waste can result in severe EPA fines and significant environmental liability.

By adhering to these stringent, causality-driven protocols, researchers can confidently utilize advanced fluorinated building blocks while maintaining the highest standards of scientific integrity and environmental stewardship.

References

  • U.S. Environmental Protection Agency (EPA). "Proposed RCRA Rules for PFAS and Fluorinated Constituents." EPA.gov,[Link]

  • RiskAssess. "Disposal of Chemical Wastes - Halogenated Liquids." RiskAssess, [Link]

Handling

Standard Operating Procedure: Handling and Safety Protocols for 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic Acid

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving reactive alpha-keto acids. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a highly valuable intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving reactive alpha-keto acids. 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid is a highly valuable intermediate, particularly in the synthesis of targeted therapeutics such as mitochondrial pyruvate carrier (MPC) inhibitors. However, its structural features dictate stringent, highly specific handling protocols.

This guide provides the foundational safety logistics, mechanistic hazard assessments, and self-validating operational workflows required to handle this compound securely in a laboratory setting.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical behaves the way it does. Standardizing safety begins with molecular causality.

  • Alpha-Keto Acid Moiety: The alpha-keto acid functional group is electrophilic and acidic. Phenylpyruvic acid derivatives are generally classified as mild skin, respiratory, and eye irritants (1).

  • Fluorinated Aromatic Ring: The addition of a fluorine atom increases the molecule's lipophilicity. This enhances potential dermal penetration compared to non-fluorinated analogs, requiring stricter barrier protection (2).

  • Physical State: Supplied as a solid crystalline powder, it poses a severe particulate inhalation risk if aerosolized by static charge or drafts.

Quantitative & Qualitative PPE Specifications

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to.

Table 1: Core PPE Requirements

PPE CategorySpecificationMechanistic Justification
Hand Protection Double Nitrile Gloves (>0.12 mm thickness)Nitrile provides excellent resistance to organic acids. Double-gloving prevents breakthrough from the lipophilic fluorinated ring.
Eye Protection ANSI Z87.1 Tight-Fitting Safety GogglesProtects against fine crystalline dust and accidental aerosolization during rapid solvent addition.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on clothing. FR is required if handling the acid alongside flammable solvents (e.g., THF, Ethanol).
Respiratory N95 or P100 Particulate RespiratorEssential when weighing outside a ventilated enclosure to prevent inhalation of irritating micro-dust.

Self-Validating Operational Workflow

A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates self-validating checks to ensure a safe operational state at every phase.

Step 1: Fume Hood Verification

  • Action: Ensure the fume hood face velocity is operating between 0.4 to 0.6 m/s (80-120 fpm).

  • Validation: Tape a lightweight tissue (e.g., Kimwipe) to the bottom of the sash. A continuous inward deflection confirms active negative pressure before you open the chemical container.

Step 2: Static-Free Weighing

  • Action: Weigh the compound using an anti-static weighing boat or grounded metal spatula.

  • Validation: Observe the powder during transfer. If the powder "jumps" or clings to the sides of the spatula, static is present. Stop, discharge the tools using an anti-static gun (zerostat), and resume.

Step 3: In-Hood Solvation

  • Action: Dissolve the compound in the reaction solvent (e.g., DMSO) inside the fume hood before transferring it to the main reactor.

  • Validation: Visual confirmation of a completely homogenous, clear solution ensures no hazardous dry particulates are transported across the laboratory.

Step 4: Surface Decontamination

  • Action: Wipe down the balance and hood surfaces with a mildly alkaline solution (1% sodium bicarbonate) to neutralize residual acid, followed by a distilled water wipe.

  • Validation: Apply a pH indicator strip to the wiped surface; a neutral reading (pH 6.5–7.5) confirms the complete neutralization of the acidic residue.

Workflow A 1. Fume Hood Verification B 2. Don PPE: Double Nitrile A->B C 3. Weighing: Anti-static B->C D 4. Solvation: In-Hood C->D E 5. Disposal: Halogenated D->E

Sequential operational workflow for handling fluorinated alpha-keto acids.

Spill Response & Chemical Disposal Plan

Because this compound contains a halogen (fluorine), it cannot be disposed of in standard organic waste streams.

Immediate Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Neutralize: Cover the solid spill with a 1:1 mixture of sand and sodium carbonate (soda ash) to neutralize the alpha-keto acid.

  • Collect: Sweep the neutralized mixture using a non-sparking plastic pan and brush.

  • Validate: Spray the cleaned area with a weak sodium bicarbonate solution. If bubbling occurs, unneutralized acid remains. Repeat wiping until no effervescence is observed.

Disposal Logistics
  • Solid Waste: Place all contaminated weighing boats, gloves, and neutralized spill debris into a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing this compound must be routed to "Halogenated Solvent Waste." Incineration at an approved chemical waste facility is required to safely break the strong carbon-fluorine bonds without releasing toxic hydrogen fluoride (HF) gas into the environment.

Biochemical Context: Why We Use This Compound

Understanding the end-use of a chemical fosters a culture of respect and precision in the lab. Arylpyruvic acids, including 3-(3-Fluoro-4-methylphenyl)-2-oxopropanoic acid, are frequently utilized as structural mimics of pyruvate.

In drug development, these compounds act as potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC). By blocking pyruvate from entering the mitochondria, cellular metabolism is shunted toward lactate production via Lactate Dehydrogenase (LDH)—a pathway currently being heavily researched for its ability to activate hair follicle stem cells and treat alopecia (3).

Pathway Cytosol Cytosolic Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Cytosol->MPC LDH Lactate Dehydrogenase (Compensatory) Cytosol->LDH Shunted Inhibitor 3-(3-Fluoro-4-methylphenyl) -2-oxopropanoic acid Inhibitor->MPC Inhibits Mito Mitochondrial Metabolism MPC->Mito

Mechanism of action for arylpyruvic acids acting as MPC inhibitors.

References

  • Safety Data Sheet: Phenylpyruvic acid sodium salt ≥98 % . Carl ROTH.1

  • Safety Data Sheet: 2-Fluorophenylacetic acid 98% . Sigma-Aldrich. 2

  • Liu, X., Flores, A. A., Situ, L., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss . Journal of Medicinal Chemistry, 64(4), 2046–2063. NIH PubMed Central. 3

Sources

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